Product packaging for Methyl 4-methylnicotinate(Cat. No.:CAS No. 33402-75-4)

Methyl 4-methylnicotinate

Cat. No.: B043241
CAS No.: 33402-75-4
M. Wt: 151.16 g/mol
InChI Key: XEXPJABJVHEOCX-UHFFFAOYSA-N
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Description

Methyl 4-methylnicotinate (CAS 33402-75-4) is a high-purity chemical ester with significant applications in pharmacological and dermatological research. Its primary research value lies in its well-characterized role as a topical vasodilator. Upon application to the skin, this compound induces a localized erythema (reddening) and increase in superficial blood flow, a response mediated by its hydrolysis to nicotinic acid and the subsequent release of prostaglandin D2 . This predictable biological activity makes it an invaluable tool in the "niacin patch test," a non-invasive method used to investigate inflammatory response and skin barrier function in various populations . Studies have utilized this compound to characterize differences in cutaneous reactivity in conditions such as schizophrenia, major depressive disorder, and Huntington's disease . Beyond its neuropharmacological research applications, this compound serves as a stable and reliable agent for calibrating inflammatory response models and developing topical formulations. Research indicates that aqueous solutions of this compound exhibit excellent chemical and biological stability when stored refrigerated, with a very slow hydrolysis rate of approximately 0.5% per annum to nicotinic acid, ensuring consistent performance in long-term studies . The compound is also featured in synthetic organic chemistry, for instance, as a starting material in complex catalytic processes, such as the preparation of methyl 1-acetyl-4-silyl-1,4-dihydropyridine-3-carboxylate . With a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol, it provides researchers with a well-defined compound for experimental work . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B043241 Methyl 4-methylnicotinate CAS No. 33402-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPJABJVHEOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446705
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33402-75-4
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-methylnicotinate, a valuable pyridine derivative in medicinal chemistry and drug development. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound, also known as methyl 4-methylpyridine-3-carboxylate, is a heterocyclic compound of interest in the synthesis of various pharmaceutical agents. Its structural motif is a key component in the development of novel therapeutics. The synthesis of this compound is primarily achieved through the esterification of 4-methylnicotinic acid. This guide will focus on the most common and effective methods for its preparation.

Synthetic Pathways

The principal route for the synthesis of this compound is the Fischer-Speier esterification of 4-methylnicotinic acid with methanol in the presence of an acid catalyst. This well-established reaction is widely used for the preparation of esters from carboxylic acids and alcohols.

An alternative approach involves the use of coupling agents to facilitate the esterification under milder conditions. While effective, these methods are often more expensive and may require more complex purification procedures.

Below is a diagram illustrating the primary synthetic pathway.

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 4-methylnicotinic_acid 4-Methylnicotinic Acid Esterification Fischer-Speier Esterification 4-methylnicotinic_acid->Esterification Methanol Methanol Methanol->Esterification Methyl_4-methylnicotinate This compound Esterification->Methyl_4-methylnicotinate H+ catalyst (e.g., H2SO4) Water Water Esterification->Water

The Biological Activity of Methyl Nicotinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope: This technical guide focuses on the biological activity of Methyl Nicotinate. Extensive literature searches for its derivative, Methyl 4-methylnicotinate, yielded limited specific data on its biological functions, mechanisms of action, or quantitative pharmacological parameters. The information presented herein is based on the available scientific literature for the parent compound, Methyl Nicotinate, and may not be directly extrapolated to this compound.

Executive Summary

Methyl nicotinate, the methyl ester of nicotinic acid (Niacin), is a biologically active compound primarily known for its vasodilatory properties.[1] It is a common ingredient in topical preparations for the relief of muscle and joint pain due to its ability to induce localized erythema and increase blood flow.[2][3] The primary mechanism of action for its vasodilatory effect is believed to be mediated by the release of prostaglandin D2 (PGD2) in the skin.[1] Recent preclinical research also suggests potential geroprotective and lifespan-extending effects through modulation of mitochondrial function and the NAD+ biosynthetic pathway.[4] Furthermore, studies have demonstrated its analgesic properties in animal models.[5][6]

Core Biological Activities and Mechanisms of Action

Vasodilation and Rubefacient Effect

Topical application of Methyl nicotinate results in a localized vasodilation, causing a warming sensation and redness of the skin (erythema), a phenomenon known as a rubefacient effect.[3][7] This effect is attributed to the enhanced local blood flow in the dermal papillae of the upper dermis.

The underlying mechanism involves the release of prostaglandin D2 (PGD2).[1] It is thought that Methyl nicotinate penetrates the skin and promotes the local synthesis and release of PGD2. This prostaglandin then acts on vascular smooth muscle, leading to vasodilation.[1] Studies in human subjects have shown that inhibitors of prostaglandin biosynthesis can suppress the cutaneous vascular response to methyl nicotinate, supporting this proposed mechanism.[1]

Analgesic Activity

In addition to its topical effects, orally administered Methyl nicotinate has demonstrated both peripheral and central antinociceptive (analgesic) activity in animal models.[5][6] In studies with Swiss albino mice, Methyl nicotinate significantly reduced the number of writhes induced by acetic acid and prolonged the latency of the animals' response to thermal pain.[5][6]

Geroprotective and Lifespan-Extending Properties (Preclinical)

A recent preprint study has identified Methyl nicotinate as a potential geroprotective agent that may extend lifespan.[4] This research, conducted on a yeast chronological aging model, suggests that Methyl nicotinate enhances cellular lifespan and resistance to stress. These effects are proposed to be dependent on mitochondrial function and involve the activation of the AMPK/SNF1 signaling pathway and HAP4-mediated mitochondrial biogenesis.[4] The study also indicates that these benefits could extend to human cells. The mechanism is linked to the NAD+ biosynthetic pathway, where Methyl nicotinate is converted to nicotinic acid.[4]

Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of Methyl nicotinate.

ParameterValueSpecies/ModelAssaySource
Analgesic Activity
Oral Dose (Peripheral Analgesia)5 and 10 mg/kgMiceAcetic acid-induced writhing[5]
Oral Dose (Central Analgesia)5 and 10 mg/kgMiceHot plate test[5]
In Vitro Cytotoxicity
Concentration5 mg/mL (for 24h)Human Dermal Fibroblasts (HDFn)Not specified[6]
Vasodilatory Effect
Concentration5 mg/mL/eggChick embryo eggsNot specified[6]

Signaling Pathways

Prostaglandin-Mediated Vasodilation

The primary signaling pathway associated with the vasodilatory effect of Methyl nicotinate is initiated by the local release of Prostaglandin D2.

Prostaglandin_Pathway MN Methyl Nicotinate (Topical Application) Skin Skin Cells MN->Skin Penetration PGD2 Prostaglandin D2 (PGD2) Release Skin->PGD2 Stimulates VSM Vascular Smooth Muscle PGD2->VSM Acts on Vasodilation Vasodilation VSM->Vasodilation Leads to

References

Methyl 4-methylnicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 33402-75-4

This technical guide provides a comprehensive overview of Methyl 4-methylnicotinate, a pyridine derivative of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, plausible synthetic routes, predicted spectroscopic data, and potential biological significance based on related compounds.

Physicochemical Properties

This compound is a colorless to yellow or brown liquid.[1] While comprehensive experimental data is not available in all public domains, the following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Boiling Point 215.3 °C at 760 mmHg[3][4]
Melting Point Not available
Density 1.104 g/cm³[4]
Flash Point 84 °C[3][4]
Refractive Index 1.51[4]
Solubility Not available
Purity 95% - 99% (as commercially available)[1][3]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Methylnicotinic_Acid 4-Methylnicotinic Acid Methyl_4-methylnicotinate This compound 4-Methylnicotinic_Acid->Methyl_4-methylnicotinate Esterification Methanol Methanol Methanol->Methyl_4-methylnicotinate H2SO4 Sulfuric Acid (catalyst) H2SO4->Methyl_4-methylnicotinate Reflux Reflux Reflux->Methyl_4-methylnicotinate Water Water G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure G Methyl_Nicotinate Methyl Nicotinate Analogs (e.g., this compound) Prostaglandin_Release Prostaglandin D₂ Release Methyl_Nicotinate->Prostaglandin_Release Vasodilation Vasodilation Prostaglandin_Release->Vasodilation Erythema Erythema (Redness) Vasodilation->Erythema

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of Methyl 4-methylnicotinate (C₈H₉NO₂). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, organic synthesis, and drug development. By presenting a detailed account of spectroscopic data and experimental protocols, this guide aims to serve as a practical resource for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Properties

This compound is a pyridine derivative with a methyl ester group at the 3-position and a methyl group at the 4-position. A summary of its key chemical properties is provided below.

PropertyValue
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Monoisotopic Mass 151.06332 Da[1]
CAS Number 33402-75-4[2]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific isomer, this guide utilizes predicted data from established spectroscopic models, supplemented with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the two methyl groups. The expected chemical shifts (δ) in parts per million (ppm) are tabulated below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1Singlet1HH-2 (proton adjacent to N)
~8.5 - 8.7Doublet1HH-6 (proton ortho to N)
~7.2 - 7.4Doublet1HH-5 (proton meta to N)
~3.9Singlet3H-OCH₃ (ester methyl)
~2.4Singlet3H-CH₃ (ring methyl)

Note: Predicted values are based on established increments and may vary slightly from experimental values.

The predicted proton-decoupled ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak.

Chemical Shift (δ, ppm)Assignment
~166C=O (ester carbonyl)
~150C-2 (carbon adjacent to N)
~148C-6 (carbon ortho to N)
~147C-4 (carbon with methyl group)
~127C-3 (carbon with ester group)
~123C-5 (carbon meta to N)
~52-OCH₃ (ester methyl)
~21-CH₃ (ring methyl)

Note: Predicted values are based on established increments and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2950-3000MediumC-H stretch (aliphatic)
~1720-1740StrongC=O stretch (ester)
~1580-1610Medium-StrongC=C and C=N stretching (pyridine ring)
~1250-1300StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

m/zAdduct/FragmentPredicted Intensity
152.07060[M+H]⁺High
174.05254[M+Na]⁺Medium
151.06277[M]⁺High
120.04495[M-OCH₃]⁺Medium
92.05000[M-COOCH₃]⁺Medium

Data for adducts are predicted values.[1]

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for the structural characterization of this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a single-pulse ¹H NMR spectrum.

  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent signal.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.

  • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.

  • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

  • Acquire a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI):

  • Dissolve a small amount of the sample (e.g., <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter.

Data Acquisition (ESI):

  • Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts.

  • Infuse the sample solution into the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Logical Workflows and Data Correlation

The process of structure elucidation follows a logical progression, integrating data from each spectroscopic technique.

structure_elucidation_workflow cluster_start Initial Information cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_structure Final Structure mol_formula Molecular Formula (C₈H₉NO₂) ms Mass Spectrometry mol_formula->ms Analyze ir IR Spectroscopy mol_formula->ir Analyze nmr NMR Spectroscopy mol_formula->nmr Analyze ms_interp Confirm Molecular Weight (151.16) ms->ms_interp ir_interp Identify Functional Groups (C=O, C=C, C=N, C-O) ir->ir_interp nmr_interp Determine C-H Framework (Aromatic Ring, 2x CH₃, Ester) nmr->nmr_interp final_structure This compound ms_interp->final_structure Combine Evidence ir_interp->final_structure Combine Evidence nmr_interp->final_structure Combine Evidence

A logical workflow for the structure elucidation of this compound.

The following diagram illustrates the key correlations between the ¹H and ¹³C NMR data, which are crucial for assigning the signals to the correct atoms in the molecule. This is typically confirmed experimentally using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence).

Key ¹H-¹³C NMR correlations for this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides the expected spectroscopic data and standardized experimental protocols to aid researchers in the unambiguous characterization of this compound. The logical workflow and data correlation diagrams presented herein offer a clear framework for the process of structure determination.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-methylnicotinate. These values are estimations based on the analysis of analogous compounds and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.95s1HH-2 (Pyridine ring)
8.50d1HH-6 (Pyridine ring)
7.15d1HH-5 (Pyridine ring)
3.90s3H-OCH₃ (Ester methyl)
2.50s3H-CH₃ (Pyridine methyl)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
166.5C=O (Ester carbonyl)
152.0C-6 (Pyridine ring)
150.5C-2 (Pyridine ring)
148.0C-4 (Pyridine ring)
125.0C-3 (Pyridine ring)
123.0C-5 (Pyridine ring)
52.5-OCH₃ (Ester methyl)
18.0-CH₃ (Pyridine methyl)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050-2950MediumC-H stretch (aromatic and aliphatic)
1725StrongC=O stretch (ester)
1600, 1580, 1470Medium-StrongC=C and C=N stretching (pyridine ring)
1280StrongC-O stretch (ester)
1100MediumC-N stretch (pyridine ring)
850-750StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
151100[M]⁺ (Molecular ion)
12080[M - OCH₃]⁺
9260[M - COOCH₃]⁺
7840[Pyridine]⁺ fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

    • Acquire the spectrum with proton decoupling.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean salt plate.

    • Place the sample-coated salt plate in the sample holder.

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range of m/z 40-300 to detect the molecular ion and relevant fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

A Technical Guide to the Solubility of Methyl 4-Methylnicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-methylnicotinate (CAS No: 33402-75-4), a pyridine derivative of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. The principles and methodologies outlined herein are intended to empower researchers to generate reliable and reproducible solubility data in various organic solvents, a critical parameter for reaction optimization, formulation development, and toxicological studies.

Introduction to this compound and its Solubility

This compound, with the molecular formula C₈H₉NO₂, is a derivative of nicotinic acid. Understanding its solubility profile in different organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction media, influences crystallization processes, and is a key determinant of bioavailability in drug delivery systems. While specific data for this compound is scarce, the solubility of the closely related compound, methyl nicotinate, offers some qualitative insights.

Qualitative Solubility Profile of Structurally Related Compounds

To provide a preliminary understanding, the table below summarizes the known qualitative and quantitative solubility of methyl nicotinate in various solvents. It is important to note that the additional methyl group in this compound may influence its polarity and, consequently, its solubility compared to methyl nicotinate.

SolventSolvent ClassReported Solubility of Methyl Nicotinate
WaterAqueous47.6 mg/mL at 20 °C[1], Slightly soluble[1]
EthanolPolar ProticSoluble[1][2]
ChloroformChlorinatedSoluble[3]
Ethyl AcetatePolar AproticSoluble[3]
BenzeneNon-PolarSoluble[4]
FatNon-PolarSoluble[1][2]

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and accurate quantitative solubility data for this compound, the isothermal saturation method, commonly known as the shake-flask method, is the gold standard for determining thermodynamic equilibrium solubility.[5] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Principle

An excess amount of solid this compound is suspended in a known volume of the organic solvent of interest. The mixture is then agitated at a constant temperature for a sufficient duration to achieve a state of thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of its precipitation from the solution. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 reversed-phase)

Step-by-Step Procedure
  • Preparation of the Suspension:

    • Add an excess amount of solid this compound to a vial. A visual excess of solid should remain at the end of the experiment to ensure saturation.

    • Precisely add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the suspensions at a constant speed (e.g., 150-250 rpm) for a predetermined period to reach equilibrium. The time required for equilibrium can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound. A C18 reversed-phase column is often suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The detection wavelength should be set at an absorbance maximum for this compound.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temperature B->C D Reach Thermodynamic Equilibrium C->D E Sedimentation D->E F Syringe Filtration (0.22 µm) E->F G Dilution of Supernatant F->G H HPLC-UV Analysis G->H I Calculate Solubility H->I

Workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the biological activities of methyl nicotinate. However, there is a significant scarcity of research specifically investigating the therapeutic targets and pharmacological profile of methyl 4-methylnicotinate . The addition of a methyl group at the 4-position of the pyridine ring can substantially alter the molecule's interaction with biological systems. This document provides a comprehensive overview of the known targets of the closely related compound, methyl nicotinate, as a potential framework for future research into this compound. The information presented on methyl nicotinate should not be directly extrapolated to this compound without dedicated experimental validation.

Introduction to this compound and its Closely Related Analog, Methyl Nicotinate

This compound is an aromatic carboxylic acid ester. Its chemical structure is similar to methyl nicotinate, with the key difference being an additional methyl group on the pyridine ring. While methyl nicotinate is a well-documented rubefacient and vasodilator, the biological effects of this compound remain largely unexplored in publicly available scientific literature.

This guide will focus on the established therapeutic targets and mechanisms of methyl nicotinate to provide a potential starting point for researchers interested in this compound. It is hypothesized that this compound, like methyl nicotinate, is likely hydrolyzed in the body to its corresponding carboxylic acid, 4-methylnicotinic acid.

Potential Therapeutic Targets Based on Methyl Nicotinate Research

The primary therapeutic action of methyl nicotinate is topical vasodilation, making it a common ingredient in preparations for muscle and joint pain relief.[1][2] This effect is primarily mediated through the prostaglandin pathway.

Prostaglandin Synthesis Pathway

The most well-characterized mechanism of action for methyl nicotinate involves the localized release of prostaglandin D2 (PGD2).[2][3] This suggests that enzymes involved in the arachidonic acid cascade could be considered potential targets.

  • Cyclooxygenase (COX) Enzymes: As precursors to prostaglandins, COX-1 and COX-2 are implicitly involved in the downstream effects of methyl nicotinate.

  • Prostaglandin D2 Synthase (PTGDS): This enzyme catalyzes the conversion of PGH2 to PGD2. Enhanced activity or expression of PTGDS in response to methyl nicotinate could be a key mechanism.

Vascular Smooth Muscle Cells

The vasodilatory effect of methyl nicotinate is a result of its action on the smooth muscle cells of peripheral blood vessels.[2] The released PGD2 acts on receptors on these cells, leading to relaxation and increased blood flow.

Quantitative Data for Methyl Nicotinate

Due to the lack of research, no quantitative data on the biological activity of this compound is available. The following table summarizes known quantitative data for methyl nicotinate.

CompoundAssaySpeciesValueUnitsReference
Methyl NicotinateAcetic acid-induced writhingMice5 and 10mg/kg (oral)[4]
Methyl NicotinateHot plate testMice5 and 10mg/kg (oral)[4]
Nicotinic Acid (metabolite)Acute subcutaneous LD50Rats5.0g/kg bw[2]
Nicotinamide (related)Acute subcutaneous LD50Rats1.68g/kg bw[2]

Experimental Protocols for Investigating Nicotinate Esters

The following are detailed methodologies for key experiments that could be adapted to investigate the therapeutic potential of this compound, based on studies of methyl nicotinate.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This protocol is used to assess peripheral antinociceptive activity.[4]

  • Animal Model: Swiss albino mice are used.

  • Compound Administration: Methyl nicotinate (or the test compound) is administered orally at doses of 5 and 10 mg/kg. A control group receives the vehicle, and a positive control group receives a known analgesic like aspirin.

  • Induction of Writhing: 30 minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for each mouse for a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Analysis: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

Hot Plate Test for Central Analgesic Activity

This method evaluates the response to thermal pain, indicating central analgesic action.[4]

  • Animal Model: Swiss albino mice are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Baseline Measurement: The initial reaction time of each mouse to the heat (e.g., licking of paws or jumping) is recorded before drug administration.

  • Compound Administration: The test compound is administered orally. A positive control, such as morphine, is used.

  • Post-treatment Measurement: The reaction time is measured again at set intervals (e.g., 30, 60, 90, and 120 minutes) after administration. A cut-off time is set to prevent tissue damage.

  • Analysis: A significant increase in the reaction latency compared to the baseline and control group indicates central analgesic effects.

In Vitro Metabolism Assay

This assay can determine the rate of hydrolysis of this compound to 4-methylnicotinic acid.

  • Tissue Preparation: Human skin dermis homogenates containing esterases are prepared.

  • Incubation: this compound is incubated with the dermis homogenate at 37°C.

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The concentration of the parent compound and the metabolite are quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The rate of hydrolysis and the half-life of the compound can be determined from the concentration-time data.

Signaling and Metabolic Pathway Visualizations

The following diagrams illustrate the known signaling pathway for methyl nicotinate and a hypothetical metabolic pathway for this compound.

G cluster_membrane Cell Membrane cluster_vsmc Vascular Smooth Muscle Cell MethylNicotinate Methyl Nicotinate (Topical Application) AA Arachidonic Acid MethylNicotinate->AA Stimulates release PGH2 Prostaglandin H2 AA->PGH2 COX Enzymes PGD2 Prostaglandin D2 PGH2->PGD2 PGD2 Synthase Vasodilation Vasodilation PGD2->Vasodilation Acts on receptors

Caption: Known signaling pathway of methyl nicotinate leading to vasodilation.

G cluster_products Methyl4Methylnicotinate This compound Hydrolysis Ester Hydrolysis (mediated by non-specific esterases) Methyl4Methylnicotinate->Hydrolysis Metabolites Metabolites Hydrolysis->Metabolites Methyl4MethylnicotinicAcid 4-Methylnicotinic Acid Metabolites->Methyl4MethylnicotinicAcid Methanol Methanol Metabolites->Methanol

Caption: Hypothetical metabolic pathway of this compound.

Conclusion and Future Directions

While the therapeutic targets of this compound are currently uncharacterized, the established pharmacology of its close analog, methyl nicotinate, provides a logical starting point for investigation. Future research should focus on:

  • In vitro and in vivo studies to determine if this compound exhibits similar vasodilatory and analgesic properties to methyl nicotinate.

  • Metabolic studies to confirm the hydrolysis of this compound to 4-methylnicotinic acid and to identify the responsible enzymes.

  • Receptor binding assays to investigate the interaction of this compound and its potential metabolites with prostaglandin receptors and other potential targets.

  • Comparative studies to elucidate how the addition of the 4-methyl group alters the potency, efficacy, and safety profile compared to methyl nicotinate.

Such research is essential to unlock the potential therapeutic applications of this compound and to understand its mechanism of action.

References

An In-Depth Technical Guide to In Vitro Studies Involving Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is a notable scarcity of specific in vitro studies directly investigating Methyl 4-methylnicotinate (CAS 33402-75-4). This guide, therefore, provides the available physicochemical data for the compound. In lieu of direct experimental data, it presents information on closely related isomers and analogous compounds to offer a comparative context. The experimental protocols and signaling pathways described are representative methodologies for this class of compounds and should be adapted and validated for specific research purposes.

Compound Profile: this compound

This compound is a pyridine derivative. While its primary use appears to be as a biochemical for research and as a synthetic intermediate, its biological activities have not been extensively characterized in published literature.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33402-75-4[1][2]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Physical Form Colorless to Yellow to Brown Liquid
Purity Typically ≥95%
Storage Temperature Refrigerator
InChI Key XEXPJABJVHEOCX-UHFFFAOYSA-N

Quantitative Data from Related Compounds

No direct in vitro quantitative data (e.g., IC₅₀, Kᵢ) for this compound was found. However, studies on derivatives of the related isomer, Methyl 6-methylnicotinate , provide insight into the potential biological targets for this class of molecules. These derivatives have been investigated as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.

Table 2: In Vitro Inhibitory Activity of Methyl 6-methylnicotinate Derivatives against 11β-HSD1

Compound IDR GroupHuman 11β-HSD1 IC₅₀ (nM)Mouse 11β-HSD1 IC₅₀ (nM)
6a Cyclopentanamine600 ± 80900 ± 100
6b Cyclohexanamine500 ± 60700 ± 90
6c N-methylcyclohexanamine450 ± 50650 ± 80
6d N-ethylcyclohexanamine300 ± 40400 ± 50
6e Cycloheptanamine80 ± 10150 ± 20
6f N-methylcycloheptanamine30 ± 560 ± 8
6g N-ethylcycloheptanamine20 ± 340 ± 6
6h N-propylcycloheptanamine15 ± 230 ± 4
Data is presented as mean ± standard deviation. Lower IC₅₀ values indicate greater inhibitory potency. Data sourced from a comparative guide on Methyl 6-methylnicotinate derivatives.

Experimental Protocols

The following are representative protocols for assays that could be employed to characterize the in vitro biological activity of this compound, based on methods used for analogous nicotinic acid esters.

Protocol: In Vitro Prostaglandin D2 (PGD₂) Release Assay

This assay is crucial for compounds related to nicotinic acid, whose vasodilatory effects are often mediated by prostaglandin release.[3]

Objective: To measure the dose-dependent effect of a test compound on PGD₂ release from cultured cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human macrophages.

  • Cell culture medium (e.g., RPMI-1640) with supplements (FBS, antibiotics).

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (if using THP-1).

  • This compound (or other test compounds).

  • PGD₂ ELISA kit or access to LC-MS/MS instrumentation.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in appropriate medium. For differentiation into macrophages, seed cells in multi-well plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

  • Cell Stimulation: After differentiation, wash the cells with PBS. Replace the medium with a fresh, serum-free medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., nicotinic acid).

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.

  • Supernatant Collection: Following incubation, carefully collect the cell culture supernatant from each well.

  • PGD₂ Quantification: Measure the concentration of PGD₂ in the collected supernatant using a competitive PGD₂ ELISA kit, following the manufacturer's instructions. Alternatively, use a validated LC-MS/MS method for more precise quantification.

  • Data Analysis: Plot the PGD₂ concentration against the logarithm of the test compound concentration to determine the dose-response relationship and calculate the EC₅₀ value.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol is based on methods used to screen for inhibitors of 11β-HSD1.

Objective: To determine the IC₅₀ value of a test compound against 11β-HSD1.

Materials:

  • Microsomes from cells expressing human or mouse 11β-HSD1.

  • Cortisone (substrate).

  • NADPH (cofactor).

  • Anti-cortisol antibody.

  • [³H]-Cortisol (tracer).

  • Scintillation Proximity Assay (SPA) beads.

  • This compound (or other test compounds).

  • Assay buffer (e.g., Tris-HCl with EDTA).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer or DMSO.

  • Reaction Mixture: In a microplate, add the test compound dilutions, microsomes containing 11β-HSD1, and NADPH.

  • Reaction Initiation: Initiate the enzymatic reaction by adding cortisone.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the conversion of cortisone to cortisol.

  • Detection: Stop the reaction. Add the SPA beads coated with an anti-cortisol antibody and the [³H]-Cortisol tracer. The [³H]-Cortisol competes with the enzyme-produced cortisol for antibody binding.

  • Measurement: When [³H]-Cortisol binds to the antibody on the SPA bead, it comes into close proximity, stimulating the bead to emit light. Measure the signal using a scintillation counter.

  • Data Analysis: A lower signal indicates a higher concentration of unlabeled cortisol produced by the enzyme (i.e., less inhibition). Calculate the percentage of inhibition for each compound concentration relative to controls and plot against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro characterization of a novel compound like this compound.

G cluster_0 Phase 1: Preparation & Primary Screening cluster_1 Phase 2: Functional & Mechanistic Assays cluster_2 Phase 3: Data Analysis cpd Compound Acquisition (this compound) sol Solubility & Stability Testing cpd->sol cyto Cytotoxicity Assay (e.g., MTT, LDH) sol->cyto bind Target Binding Assay (If target is known) cyto->bind func Functional Cell-Based Assay (e.g., PGD2 Release) cyto->func Determine non-toxic concentration range bind->func Hit Confirmation enz Enzyme Inhibition Assay (e.g., 11β-HSD1) func->enz dose Dose-Response Analysis (EC50 / IC50 Determination) enz->dose select Selectivity Profiling dose->select report Report Generation select->report

General workflow for in vitro compound characterization.
Hypothesized Signaling Pathway for Nicotinic Acid Esters

Nicotinic acid and its esters are known to act on the G protein-coupled receptor GPR109A, primarily in adipocytes and immune cells like macrophages, leading to the production of prostaglandins. This pathway is central to the vasodilatory "flushing" effect.

G cluster_cell Macrophage / Langerhans Cell cluster_membrane Cell Membrane M4MN This compound (Extracellular) Esterase Esterases M4MN->Esterase Hydrolysis NA 4-Methylnicotinic Acid (Active Metabolite) Esterase->NA GPR109A GPR109A Receptor NA->GPR109A Binding & Activation PLC Phospholipase C (PLC) GPR109A->PLC Gq activation DAG DAG PLC->DAG IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca PLA2 Phospholipase A₂ (PLA₂) Ca->PLA2 Activation AA Arachidonic Acid (AA) PLA2->AA Release from membrane lipids COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGD₂, PGE₂) COX->PGs Synthesis Vaso Vasodilation (Flush Response) PGs->Vaso Acts on vascular smooth muscle cells

Hypothesized GPR109A-mediated prostaglandin release pathway.

References

The Discovery and Isolation of Nicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of nicotinic acid (niacin) and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

A Landmark Discovery: From Pellagra to Cellular Function

The story of nicotinic acid is intrinsically linked to the fight against pellagra, a devastating disease that plagued many parts of the world. Initially described in the 18th century, the nutritional basis of pellagra was elucidated through the pioneering work of Dr. Joseph Goldberger in the early 20th century.[1] He demonstrated that the disease was caused by a dietary deficiency.[1][2]

Nicotinic acid was first synthesized in 1867 by the oxidation of nicotine.[2] However, its biological significance remained unknown for decades. In 1937, American biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin-Madison isolated nicotinic acid from liver extracts and demonstrated its ability to cure black tongue in dogs, a condition analogous to pellagra in humans.[2][3][4][5] This pivotal discovery identified nicotinic acid as the "pellagra-preventing factor" and established it as a vital nutrient, later named vitamin B3.[2][3][4] The name "niacin" was coined to dissociate it from the nicotine found in tobacco.[6]

Subsequent research has unveiled the multifaceted roles of nicotinic acid and its derivatives in cellular metabolism. As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), it is essential for numerous enzymatic reactions, including those involved in energy metabolism and DNA repair.[6]

Isolation and Synthesis of Nicotinic Acid and Its Derivatives

The isolation and synthesis of nicotinic acid and its derivatives are crucial for both research and therapeutic applications. Various methods have been developed, ranging from extraction from natural sources to chemical synthesis.

Isolation from Natural Sources

Nicotinic acid can be isolated from various biological materials, with liver, yeast, and rice polishings being historically significant sources.[2][7] Modern techniques often employ solvent extraction to isolate the compound.

Experimental Protocol: Solvent Extraction of Nicotinic Acid

This protocol describes a general procedure for the liquid-liquid extraction of nicotinic acid from an aqueous solution.

Materials:

  • Aqueous solution containing nicotinic acid

  • Organic solvents (e.g., n-butanol, methyl isobutyl ketone, 1-octanol)

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment

Procedure:

  • pH Adjustment: Adjust the pH of the aqueous solution containing nicotinic acid to a range of 3.0-4.0 using NaOH or HCl. This protonates the carboxylic acid group, increasing its solubility in organic solvents.

  • Solvent Addition: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of the selected organic solvent.

  • Extraction: Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer. Collect the upper organic layer, which now contains the extracted nicotinic acid.

  • Solvent Removal: Remove the organic solvent from the collected extract using a rotary evaporator under reduced pressure to yield the crude nicotinic acid.

  • Purification: The crude nicotinic acid can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

Workflow for Nicotinic Acid Isolation

G cluster_extraction Solvent Extraction cluster_purification Purification A Aqueous Solution of Nicotinic Acid B pH Adjustment (3.0-4.0) A->B C Liquid-Liquid Extraction (with organic solvent) B->C D Phase Separation C->D E Solvent Evaporation D->E F Crude Nicotinic Acid E->F Yields crude product G Recrystallization F->G H Pure Nicotinic Acid G->H

Caption: General workflow for the isolation and purification of nicotinic acid.

Chemical Synthesis

The most common industrial method for synthesizing nicotinic acid is the oxidation of nicotine or other pyridine derivatives.

Experimental Protocol: Synthesis of Nicotinic Acid by Oxidation of Nicotine with Nitric Acid

This protocol is based on a well-established method for the laboratory-scale synthesis of nicotinic acid.

Materials:

  • Nicotine

  • Concentrated nitric acid (HNO₃)

  • Hydrochloric acid (HCl)

  • Disodium phosphate (Na₂HPO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add concentrated nitric acid.

  • Addition of Nicotine: Slowly add nicotine to the nitric acid. The reaction is exothermic and will generate nitrogen oxides, so it must be performed in a well-ventilated fume hood.

  • Heating and Reflux: Heat the reaction mixture to initiate the reaction. Once started, the reaction is typically self-sustaining. After the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours to ensure complete oxidation.[2]

  • Isolation of Nicotinic Acid Nitrate: Cool the reaction mixture and pour it into a beaker. The nicotinic acid will precipitate as its nitrate salt. Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Conversion to Nicotinic Acid: Dissolve the nicotinic acid nitrate in water and treat it with a solution of disodium phosphate to convert the nitrate salt to free nicotinic acid.[2]

  • Purification: The resulting nicotinic acid can be purified by recrystallization from hot water.

Quantitative Data on Nicotinic Acid Synthesis and Extraction

MethodStarting MaterialReagent/SolventYield (%)Reference(s)
OxidationNicotineNitric Acid50-60[2]
OxidationNicotineHydrogen Peroxide~80[7]
Solvent ExtractionAqueous SolutionMethyl Isobutyl Ketone (MIBK)19.55[8]
Solvent ExtractionAqueous Solution1-Octanol16.51[8]
Solvent ExtractionAqueous SolutionRice Bran Oil17.53[8]

Signaling Pathways of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives exert their biological effects through various signaling pathways. Two of the most well-characterized are the GPR109A receptor pathway and its role in DNA repair.

GPR109A Receptor Signaling

Nicotinic acid is a potent agonist of the G protein-coupled receptor 109A (GPR109A), also known as HCA₂.[3] This receptor is primarily expressed in adipocytes and immune cells. Activation of GPR109A is responsible for the lipid-lowering effects of nicotinic acid.

The signaling cascade initiated by GPR109A activation is complex, involving both G protein-dependent and β-arrestin-dependent pathways.

  • G Protein-Dependent Pathway: Upon ligand binding, GPR109A couples to an inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), ultimately inhibiting lipolysis in adipocytes.

  • β-Arrestin-Dependent Pathway: GPR109A can also signal through a β-arrestin-mediated pathway, which is associated with some of the side effects of nicotinic acid therapy, such as flushing.

GPR109A Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway NA Nicotinic Acid GPR109A GPR109A NA->GPR109A binds Gai Gαi GPR109A->Gai activates bArr β-Arrestin GPR109A->bArr recruits AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis Flushing Flushing bArr->Flushing NA Nicotinic Acid NAD NAD+ NA->NAD is a precursor to PAR PAR Synthesis NAD->PAR is a substrate for DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP PARP->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_repair DNA Repair Repair->DNA_repair

References

Methodological & Application

Application Notes and Protocols: Methyl 4-methylnicotinate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the use of methyl 4-methylnicotinate as a precursor in organic synthesis. Initial research indicates a significant scarcity of published literature detailing specific applications and experimental protocols for this particular isomer. While its existence is confirmed (CAS 33402-75-4), its role as a synthetic precursor is not well-documented in readily accessible scientific databases.

In light of this, and to provide valuable and relevant information, this document will focus on a closely related and extensively documented isomer, methyl 6-methylnicotinate , which serves as a versatile precursor in the synthesis of various biologically active compounds. The methodologies and principles outlined herein for methyl 6-methylnicotinate may offer insights into potential applications for other methylated nicotinic acid esters.

Overview of Methyl 6-methylnicotinate

Methyl 6-methylnicotinate is a pyridine derivative that is a valuable building block in medicinal chemistry and drug discovery. Its structure features a pyridine ring substituted with a methyl group and a methyl ester, providing multiple sites for chemical modification.

PropertyValue
CAS Number 5470-70-2
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Colorless to pale yellow liquid or crystalline solid
Solubility Moderately soluble in common organic solvents (e.g., ethanol, acetone), limited solubility in water.

Synthesis of Methyl 6-methylnicotinate

A common method for the synthesis of methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.

Experimental Protocol: Fischer Esterification of 6-methylnicotinic Acid

This protocol describes the synthesis of methyl 6-methylnicotinate from 6-methylnicotinic acid using methanol and a sulfuric acid catalyst.

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and concentrate it under reduced pressure to remove the excess methanol.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure methyl 6-methylnicotinate.

Quantitative Data for Synthesis of Methyl 6-methylnicotinate

Starting MaterialReagentsReaction TimeTemperatureYieldReference
6-Methylnicotinic acidMethanol, conc. H₂SO₄ (catalytic)Several hoursRefluxGood[1]

Application of Methyl 6-methylnicotinate in Synthesis

Methyl 6-methylnicotinate is a key precursor in the synthesis of various heterocyclic compounds, including biologically active molecules. One notable application is in the synthesis of nicotine analogs.

Workflow for the Synthesis of Racemic 6-Methylnicotine

The following diagram illustrates the synthetic pathway from methyl 6-methylnicotinate to racemic 6-methylnicotine.

G cluster_0 Synthesis of Racemic 6-Methylnicotine Methyl 6-methylnicotinate Methyl 6-methylnicotinate Intermediate I Intermediate I Methyl 6-methylnicotinate->Intermediate I γ-butyrolactone, NaH, DMF Intermediate II Intermediate II Intermediate I->Intermediate II 1. HCl 2. NaOH 2-methyl-5-(pyrrolidin-2-yl)pyridine 2-methyl-5-(pyrrolidin-2-yl)pyridine Intermediate II->2-methyl-5-(pyrrolidin-2-yl)pyridine NaBH4, Methanol Racemic 6-Methylnicotine Racemic 6-Methylnicotine 2-methyl-5-(pyrrolidin-2-yl)pyridine->Racemic 6-Methylnicotine Paraformaldehyde, Methanol G cluster_0 Simplified nAChR Signaling Nicotine Analog Nicotine Analog nAChR nAChR Nicotine Analog->nAChR Binds to receptor Ion Influx Ion Influx nAChR->Ion Influx Opens channel Cellular Response Cellular Response Ion Influx->Cellular Response Leads to

References

Quantitative Analysis of Methyl 4-methylnicotinate: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 4-methylnicotinate, a key pyridine derivative with applications in pharmaceutical and chemical research. The following sections present validated analytical methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the protocols described herein are based on established methods for closely related nicotinic acid esters and provide a strong foundation for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound in various matrices, including pharmaceutical formulations.

Application Note: HPLC for Quantification of this compound

This method is ideal for the routine quality control and assay of this compound. A reversed-phase HPLC method with UV detection provides excellent accuracy, precision, and linearity. The described method allows for the simultaneous determination of this compound and related substances.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC analysis of a closely related compound, methyl nicotinate, which are expected to be similar for this compound upon method validation.[1]

ParameterResult
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.014 µg/mL[1]
Limit of Quantification (LOQ)0.043 µg/mL
Accuracy (Recovery)93.48 - 102.12%[1]
Precision (RSD%)0.301 - 6.341%[1]
Experimental Protocol: HPLC-UV

1. Instrumentation and Reagents

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

2. Chromatographic Conditions [2]

  • Mobile Phase: 70% Methanol/Acetonitrile (50:50) and 30% Water with 0.1% Formic Acid[2]

  • Elution Mode: Isocratic[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm[2]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations within the linear range (e.g., 0.05, 0.5, 1, 5, 20, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

4. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Solutions HPLC_System HPLC-UV/DAD Analysis Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Calibration Construct Calibration Curve HPLC_System->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity, and the mass spectrometric detection provides structural information for confident identification.[3]

Application Note: GC-MS for Purity and Quantification

This method is particularly suitable for the purity analysis of this compound, allowing for the identification and quantification of volatile and semi-volatile impurities. For quantitative analysis, the use of an internal standard is recommended to improve precision.

Quantitative Data Summary

The following table presents typical validation parameters that can be expected for a GC-MS method for this compound, based on methods for similar compounds.

ParameterExpected Result
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (Recovery)85 - 115%
Precision (RSD%)< 15%
Experimental Protocol: GC-MS

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methanol (GC grade)

  • This compound reference standard

  • Internal standard (e.g., Nicotine-d4)

2. Chromatographic and Spectrometric Conditions [4]

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min).[5]

  • Carrier Gas Flow: 1 mL/min (Helium)[4]

  • Ion Source Temperature: 230 °C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: m/z 40-300[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of the this compound reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution and adding a fixed concentration of the internal standard to each.

  • Sample Solution: Dissolve the this compound sample in methanol to a suitable concentration and add the same fixed concentration of the internal standard.

4. Analysis

  • Inject the prepared standards and samples into the GC-MS system.

  • Monitor the characteristic ions for this compound and the internal standard in SIM mode.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Standards with Internal Standard GCMS_System GC-MS Analysis (SIM Mode) Standard_Prep->GCMS_System Sample_Prep Prepare Samples with Internal Standard Sample_Prep->GCMS_System Calibration Construct Calibration Curve (Area Ratios) GCMS_System->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the highly sensitive and selective quantification of compounds in complex biological matrices such as plasma and urine.

Application Note: LC-MS/MS for Bioanalytical Studies

This application note describes a general approach for the development of a robust LC-MS/MS method for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Quantitative Data Summary

The following table outlines the expected performance characteristics of an LC-MS/MS method for this compound, based on validated methods for related compounds in biological matrices.[6]

ParameterExpected Result
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)< 0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (RE%)± 15% (± 20% at LLOQ)
Precision (CV%)< 15% (< 20% at LLOQ)
Experimental Protocol: LC-MS/MS

1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

2. LC and MS/MS Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by direct infusion.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Analysis

  • Inject the prepared samples into the LC-MS/MS system.

  • Develop a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the biological samples using the calibration curve.

Workflow for LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Spike Spike Sample with Internal Standard Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporate and Reconstitute Precipitate->Evaporate LCMSMS_System LC-MS/MS Analysis (MRM Mode) Evaporate->LCMSMS_System Calibration Construct Calibration Curve LCMSMS_System->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: A generalized workflow for the bioanalytical quantification of this compound by LC-MS/MS.

Signaling Pathway

This compound, as an ester of a nicotinic acid derivative, is expected to act as a prodrug that is hydrolyzed in vivo to its corresponding carboxylic acid. This active form can then interact with the G protein-coupled receptor GPR109A (also known as HCAR2).[7]

GPR109A Signaling Pathway

The activation of GPR109A by nicotinic acid derivatives in skin cells, such as Langerhans cells, initiates a signaling cascade that leads to the synthesis and release of prostaglandin D2 (PGD2).[8][9] PGD2 is a potent vasodilator and is responsible for the characteristic skin flushing associated with high doses of niacin.[2][7]

Signaling_Pathway M4MN This compound (Prodrug) Active_Metabolite 4-Methylnicotinic Acid (Active Metabolite) M4MN->Active_Metabolite Hydrolysis GPR109A GPR109A Receptor Active_Metabolite->GPR109A Binds to G_Protein Gi/o Activation GPR109A->G_Protein PLA2 Phospholipase A2 Activation G_Protein->PLA2 AA Arachidonic Acid Release PLA2->AA COX COX-1/2 AA->COX Substrate PGD2 Prostaglandin D2 (PGD2) Synthesis & Release COX->PGD2 Vasodilation Vasodilation (Flushing) PGD2->Vasodilation Causes

Caption: The signaling pathway of nicotinic acid esters leading to vasodilation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Methyl 4-methylnicotinate using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is adapted from established protocols for the closely related compound, methyl nicotinate.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the separation and quantification of this compound. This application note details an isocratic reversed-phase HPLC method with UV detection suitable for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and chromatographic conditions for the analysis of this compound. These parameters are based on methods developed for similar nicotinic acid derivatives.[1][2]

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., Supelco LC-18, 250 mm x 4.6 mm, 5 µm or Hypersil GOLD, 250 mm x 4.0 mm, 5 µm).[1][2]
Mobile Phase Isocratic elution with a mixture of Methanol and Water (e.g., 25:75 v/v).[1] Alternatively, a mixture of Acetonitrile and Water with 0.1% Formic Acid can be used.[2]
Flow Rate 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min).[1][2]
Column Temperature Ambient (or controlled at 25 °C).[2]
Detection Wavelength 263 nm (or 210 nm for higher sensitivity).[1][2]
Injection Volume 10 - 20 µL.[1][2]
Reagents and Standards
  • Methanol: HPLC grade.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or deionized water.

  • Formic Acid: ACS reagent grade (if required for mobile phase).

  • This compound: Analytical standard of known purity.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below:

  • Weighing: Accurately weigh a known amount of the sample containing this compound.

  • Dissolution: Transfer the sample to a volumetric flask and add a portion of the mobile phase.

  • Extraction (if necessary): Sonicate or vortex the sample to ensure complete dissolution of the analyte.

  • Dilution: Dilute the sample to the final volume with the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[3]

Method Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Method_Development A Literature Search & Review of Existing Methods B Selection of Initial Conditions (Column, Mobile Phase, Wavelength) A->B C Method Optimization (Flow Rate, Gradient/Isocratic, Temperature) B->C D System Suitability Testing C->D E Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) D->E F Routine Sample Analysis E->F

References

Application Notes and Protocols for the GC-MS Analysis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Methyl 4-methylnicotinate using Gas Chromatography-Mass Spectrometry (GC-MS). The provided protocols are based on established methodologies for similar compounds and general principles of GC-MS analysis.

Introduction

This compound (C₈H₉NO₂, Molecular Weight: 151.16 g/mol ) is a pyridine derivative of interest in pharmaceutical and chemical research.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for the analysis of this analyte. This document outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis for this compound.

Experimental Protocols

A successful GC-MS analysis relies on careful sample preparation and optimized instrumental parameters.

Sample Preparation

The goal of sample preparation is to extract and concentrate the analyte of interest from the sample matrix and to ensure it is in a form suitable for GC-MS analysis.

Required Materials:

  • Solvent: HPLC grade methanol, dichloromethane, or ethyl acetate.

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.

  • Syringes: Glass syringes for liquid transfers.

  • Filters: 0.45 µm PTFE syringe filters.

  • Internal Standard (IS): (Optional but recommended for accurate quantification) A compound with similar chemical properties to the analyte but a different retention time, such as deuterated Methyl nicotinate.[1]

Protocol for Standard and Sample Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in a suitable solvent to achieve a final concentration within the calibration range. If the sample is not a pure substance, an extraction step may be necessary (see below).

  • Internal Standard Spiking (Optional): If using an internal standard, add a known concentration to all standard and sample solutions.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter into GC vials before analysis to remove any particulate matter.

Extraction from Complex Matrices (if applicable):

For samples where this compound is present in a complex matrix (e.g., biological fluids, reaction mixtures), an extraction step is necessary.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample, add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase solvent for GC-MS analysis.

  • Solid-Phase Extraction (SPE):

    • Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase or a suitable ion-exchange resin).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a strong solvent.

    • Evaporate the eluent and reconstitute the residue for analysis.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

Parameter Recommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C
Final Hold: 5 min at 250 °C
Mass Spectrometer
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-200
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide a template for reporting the expected results.

Table 1: GC-MS Retention and Mass Spectral Data (Predicted)

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compoundTo be determined experimentally151120, 92, 65

Note: The retention time and mass fragmentation pattern are predicted based on the analysis of related isomers and have not been experimentally confirmed for this compound.

Table 2: Calibration Curve Data for Quantitative Analysis

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response Ratio (Analyte/IS)
1
5
10
25
50
100
Correlation Coefficient (r²)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Matrix Derivatization Solvent Exchange/ Concentration Extraction->Derivatization Filtration Filtration Derivatization->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: General workflow for the GC-MS analysis of this compound.

Predicted Mass Spectrum Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is predicted to follow key pathways, leading to the formation of characteristic ions.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 151 F1 [M - OCH₃]⁺ m/z = 120 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 92 M->F2 - •COOCH₃ F3 [C₅H₅N]⁺˙ m/z = 79 F2->F3 - CH₃• F4 [C₄H₄]⁺˙ m/z = 52 F3->F4 - HCN

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for the GC-MS analysis of this compound. While specific experimental parameters may require optimization, the outlined methodologies for sample preparation and instrument setup provide a robust starting point for achieving accurate and reliable results. The successful application of these methods will be valuable for researchers and professionals in the fields of drug development and chemical analysis.

References

Synthesis of Methyl 4-methylnicotinate Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 4-methylnicotinate and its derivatives. The primary method detailed is the robust and widely applicable Fischer-Speier esterification. Alternative methods and the synthesis of specific derivatives are also discussed, offering researchers flexibility based on available starting materials and desired product characteristics.

Introduction

This compound and its analogues are important intermediates in the synthesis of various pharmaceutical compounds. The pyridine ring system is a common scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. Accurate and efficient synthesis of these building blocks is therefore of significant interest to the drug development community. The protocols outlined below provide reliable methods for obtaining these compounds in good yields.

Synthesis of this compound via Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4][5] This protocol has been adapted for the synthesis of this compound from 4-methylnicotinic acid.

Experimental Protocol

Materials:

  • 4-methylnicotinic acid

  • Methanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Chloroform, Dichloromethane, or Ethyl Acetate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-methylnicotinic acid (1 equivalent) in absolute methanol. The amount of methanol should be sufficient to ensure stirring, typically 10-20 mL per gram of the acid.

  • With continuous stirring, carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the mixture.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux.[6][7] The reaction is typically monitored by Thin Layer Chromatography (TLC).

  • Continue refluxing for 3 to 13 hours, or until TLC analysis indicates the consumption of the starting material.[1][6][7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.[6]

  • Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.[6]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.[1][6][7]

General Reaction Scheme

Fischer_Esterification cluster_reactants Reactants cluster_products Products 4-methylnicotinic_acid 4-Methylnicotinic Acid Reaction 4-methylnicotinic_acid->Reaction Methanol Methanol Methanol->Reaction Methyl_4-methylnicotinate This compound Water Water Reaction->Methyl_4-methylnicotinate Reaction->Water Catalyst H₂SO₄ (cat.) Reflux Catalyst->Reaction

Caption: Fischer-Speier Esterification of 4-methylnicotinic acid.

Synthesis of this compound Derivatives

The following protocols describe the synthesis of various derivatives of this compound, which can serve as key intermediates in multi-step synthetic routes.

Steglich Esterification of 4-hydroxy-6-methylnicotinic acid

This method is particularly useful for substrates that are sensitive to strong acidic conditions.[1]

Experimental Protocol:

Materials:

  • 4-hydroxy-6-methylnicotinic acid

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

Procedure:

  • Dissolve 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of DCM and MeOH.[8]

  • To this solution, add EDCI (1.1 equivalents) and a catalytic amount of DMAP at room temperature.[8]

  • Stir the solution under reflux conditions.[8]

  • Monitor the reaction by TLC until the starting material is completely consumed.[8]

  • Concentrate the reaction mixture on a rotary evaporator.[8]

  • Purify the residue by silica gel column chromatography (e.g., using a DCM/MeOH eluent) to yield the product.[8]

Synthesis of Methyl 4-bromo-6-methylnicotinate

This protocol describes the bromination of a hydroxy-substituted nicotinate.

Experimental Protocol:

Materials:

  • Methyl 4-hydroxy-6-methylnicotinate

  • Phosphorus oxybromide (POBr₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

  • Brine

Procedure:

  • Dissolve Methyl 4-hydroxy-6-methylnicotinate (1 equivalent) in DCM.

  • At 0 °C, add POBr₃ (1.5 equivalents) in portions.

  • Stir the solution at 35 °C until the starting material has completely disappeared as monitored by TLC.[8]

  • Concentrate the reaction mixture on a rotary evaporator and cool to 0 °C.[8]

  • Carefully add ethanol and then saturated NaHCO₃ aqueous solution dropwise until gas evolution ceases.[8]

  • Wash the mixture with brine.[8]

  • Dry the combined organic layers over MgSO₄ and concentrate on a rotary evaporator.[8]

  • Purify the crude product by silica gel column chromatography to yield the final product.[8]

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of Methyl nicotinate and its derivatives.

Starting MaterialProductMethodCatalyst/ReagentSolventTemperatureTimeYield (%)Reference
Nicotinic acidMethyl nicotinateFischer EsterificationH₂SO₄MethanolReflux13 h23.39[6][7]
4-hydroxy-6-methylnicotinic acidMethyl 4-hydroxy-6-methylnicotinateSteglich EsterificationEDCI/DMAPDCM/MeOHReflux-88[8]
Methyl 4-hydroxy-6-methylnicotinateMethyl 4-bromo-6-methylnicotinateBrominationPOBr₃DCM35 °C-82[8]

Experimental Workflow

The general workflow for the synthesis and purification of this compound derivatives is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants + Solvent + Catalyst) Reaction Reaction (e.g., Reflux) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quenching/ Neutralization Monitoring->Quenching Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Column Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for synthesis and purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time, ensure catalyst is active and in sufficient amount. Use an excess of the alcohol to drive the equilibrium.
Hydrolysis of the ester productEnsure anhydrous conditions.
Mechanical loss during work-upCareful handling during extraction and transfer steps.
Presence of Starting MaterialInsufficient reaction time or temperatureProlong the reaction time or slightly increase the temperature.
Inactive catalystUse fresh or properly stored catalyst.
Side ReactionsDecarboxylation at high temperaturesOptimize reaction time and temperature to minimize this side reaction.[9]
N-methylation with strong methylating agentsUse milder methylating agents if N-methylation is observed.[9]

References

Application of Methyl 4-methylnicotinate in Agrochemical Research: A Guide for Synthetic and Discovery Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 4-methylnicotinate is a substituted pyridine derivative with potential applications in agrochemical research, primarily as a versatile chemical intermediate for the synthesis of novel active ingredients. While direct use as an insecticide, herbicide, or fungicide has not been extensively reported in publicly available literature, its structural similarity to compounds with known biological activity makes it a valuable building block for discovery chemistry programs.

The nicotinic acid scaffold, of which this compound is a derivative, is of significant importance in the agrochemical industry. The natural insecticide nicotine and the highly successful class of neonicotinoid insecticides are prominent examples of agrochemicals that feature a pyridine ring. These compounds act as agonists at the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system, paralysis, and death.

The presence of both a methyl group and a methyl ester on the pyridine ring of this compound provides two key points for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups. The pyridine ring itself can undergo various transformations, and the methyl group can potentially be functionalized. These modifications allow for the creation of a library of novel compounds that can be screened for a range of biological activities.

In the context of agrochemical research, this compound can be utilized in the following ways:

  • As a starting material for the synthesis of novel insecticides: By modifying the structure of this compound, it may be possible to design new molecules that bind to and modulate the activity of insect-specific targets, such as the nAChR.

  • In the development of new herbicides and fungicides: The pyridine ring is a common motif in a number of herbicides and fungicides. This compound can serve as a scaffold for the synthesis of new compounds to be tested for phytotoxic or antifungal properties.

  • For structure-activity relationship (SAR) studies: By systematically modifying the structure of this compound and testing the biological activity of the resulting analogs, researchers can gain a better understanding of the structural requirements for a desired biological effect.

While there is a lack of quantitative data on the specific biological activity of this compound, its utility as a synthetic intermediate is clear. The following protocols provide methods for its synthesis and potential elaboration into agrochemically relevant molecules, as well as a general workflow for biological screening.

Chemical and Physical Properties

PropertyValueReference
CAS Number 33402-75-4[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of esterification of nicotinic acids.

Materials:

  • 4-methylnicotinic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Hypothetical Synthesis of a Nicotinic Acid Amide Derivative

This protocol illustrates how this compound could be used to synthesize a library of amide derivatives for biological screening.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl)

  • A selection of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Hydrolysis: Dissolve this compound in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the 4-methylnicotinic acid with a suitable organic solvent. Dry and concentrate to obtain the carboxylic acid.

  • Amide Coupling: To a solution of the 4-methylnicotinic acid in DMF, add the desired amine (1.1 equivalents), BOP reagent (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Protocol 3: General Workflow for Insecticidal Activity Screening

This protocol provides a general workflow for testing novel compounds derived from this compound for insecticidal activity against a model insect, such as the fruit fly (Drosophila melanogaster).

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., acetone or DMSO)

  • Sucrose solution (5%)

  • Adult fruit flies (Drosophila melanogaster)

  • Vials or multi-well plates

  • Cotton plugs or other suitable closures

  • Micropipettes

Procedure:

  • Diet Preparation: Prepare a 5% sucrose solution as the feeding medium.

  • Dosing: Add the test compound to the sucrose solution at various concentrations (e.g., 1, 10, 100, 1000 ppm). Include a solvent-only control.

  • Exposure: Place a defined number of adult fruit flies (e.g., 20) into each vial or well.

  • Feeding: Add a small amount of the dosed sucrose solution to a cotton ball or filter paper and place it in the vial with the flies.

  • Incubation: Incubate the vials at a controlled temperature and humidity (e.g., 25°C and 60% relative humidity) for 24 to 48 hours.

  • Mortality Assessment: After the incubation period, count the number of dead flies in each vial.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of this compound 4-methylnicotinic_acid 4-methylnicotinic acid Reaction Esterification (Reflux, 4-6h) 4-methylnicotinic_acid->Reaction Methanol Methanol (MeOH) Methanol->Reaction Sulfuric_acid Sulfuric acid (H₂SO₄, cat.) Sulfuric_acid->Reaction Workup Workup (Neutralization, Extraction, Drying) Reaction->Workup Product This compound Workup->Product

Caption: Synthesis pathway for this compound.

G cluster_derivatization Protocol 2: Hypothetical Derivatization Start This compound Hydrolysis Hydrolysis (LiOH, THF/H₂O) Start->Hydrolysis Acid 4-methylnicotinic acid Hydrolysis->Acid Coupling Amide Coupling (Amine, BOP, DIPEA) Acid->Coupling Amide_Library Library of Amide Derivatives Coupling->Amide_Library G cluster_screening Protocol 3: Insecticidal Screening Workflow Compound_Prep Prepare Test Compound Solutions Diet_Prep Prepare Dosed Insect Diet Compound_Prep->Diet_Prep Exposure Expose Insects to Dosed Diet Diet_Prep->Exposure Incubation Incubate (24-48h) Exposure->Incubation Assessment Assess Mortality Incubation->Assessment Analysis Data Analysis (LC₅₀) Assessment->Analysis

References

Methyl 4-methylnicotinate: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-methylnicotinate (CAS 33402-75-4) is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its strategic placement of a methyl group and a methyl ester on the pyridine ring offers multiple reaction sites for derivatization, enabling the construction of a diverse array of complex heterocyclic compounds. This document provides an overview of the applications of this compound in the synthesis of novel compounds with potential therapeutic applications, along with detailed experimental protocols for key synthetic transformations.

Applications in Drug Discovery

This compound has been utilized as a key intermediate in the synthesis of compounds targeting a range of diseases, including inflammatory conditions, infectious diseases, and genetic disorders.

Synthesis of Piperidine Scaffolds for Janus Kinase (JAK) Inhibitors

The piperidine moiety is a prevalent scaffold in many pharmaceuticals. Hydrogenation of the pyridine ring of this compound provides access to methyl 4-methylpipecolinates, which are valuable 3D fragment building blocks for drug discovery. These piperidine derivatives have been explored for the development of inhibitors of Janus kinases (JAKs), a family of enzymes involved in inflammatory and autoimmune diseases.

G cluster_synthesis Synthesis of Piperidine Precursors cluster_elaboration Elaboration into JAK Inhibitors Methyl_4-methylnicotinate This compound Hydrogenation Hydrogenation (e.g., PtO2, H2, HCl/MeOH) Piperidines cis/trans-methyl 4-methylpipecolinate Chemical_Modification Further Chemical Modifications JAK_Inhibitors Potential JAK Inhibitors

Caption: Synthetic workflow from this compound to potential JAK inhibitors.

Development of Novel Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial drugs. This compound has been used as a starting material in the synthesis of novel compounds with potential antimalarial activity. The core structure can be modified to interact with novel targets in the parasite.

Allosteric Modulators of Hemoglobin for Sickle Cell Disease

Sickle cell disease is a genetic disorder caused by a mutation in the beta-globin gene, leading to the polymerization of hemoglobin (HbS) under deoxygenated conditions. One therapeutic strategy is to develop allosteric modulators that increase the oxygen affinity of hemoglobin, thereby preventing polymerization. This compound has been investigated as a scaffold for the synthesis of such modulators.[1]

Key Synthetic Transformations and Protocols

Hydrogenation to Piperidine Derivatives

The catalytic hydrogenation of the pyridine ring of this compound is a key transformation to access saturated heterocyclic systems.

Protocol: Synthesis of methyl 4-methylpiperidine-3-carboxylate [2]

  • Materials:

    • This compound

    • Platinum(IV) oxide (PtO₂)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl)

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of this compound (1 g, 6.615 mmol) in methanol (5 mL), add PtO₂ (380 mg, 1.673 mmol).

    • Add HCl (1 mL) to the mixture at room temperature under an air atmosphere.

    • Stir the resulting mixture overnight at room temperature under a hydrogen atmosphere.

    • Filter the reaction mixture and wash the filter cake with methanol (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude product, methyl 4-methylpiperidine-3-carboxylate.

Table 1: Hydrogenation of this compound

ProductCatalystSolventYieldReference
cis- and trans-4-methyl-pipecolinatePtO₂Acetic Acid90% (mixture)[2]
Methyl 4-methylpiperidine-3-carboxylatePtO₂Methanol/HClNot specified[3]
Bromination of the Pyridine Ring

Bromination of the pyridine ring introduces a versatile handle for further functionalization through cross-coupling reactions. However, the reaction can sometimes lead to the formation of di-brominated side products.[1]

Protocol: Bromination of this compound (Illustrative)

  • Materials:

    • This compound

    • Brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂)

    • Solvent (e.g., Acetonitrile or Dichloromethane)

    • Initiator (e.g., AIBN or benzoyl peroxide, if using NBS)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

    • If using NBS with an initiator, heat the reaction mixture to initiate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).

    • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Purify the crude product by column chromatography.

Signaling Pathways of Derived Compounds

Janus Kinase (JAK)-STAT Signaling Pathway

JAK inhibitors developed from this compound-derived piperidines would target the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling, which plays a key role in the immune response and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Promotes Inhibitor JAK Inhibitor (Derived from Methyl 4-methylnicotinate) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a potential inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. Its ability to be transformed into diverse scaffolds, such as substituted piperidines, makes it a key starting material for the development of new therapeutic agents targeting various diseases. The synthetic protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to design and synthesize new bioactive molecules.

References

Application Notes and Protocols for Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols related to Methyl 4-methylnicotinate. Due to the limited availability of direct experimental data on this compound, this document also includes protocols for the synthesis of its precursor, 4-methylnicotinic acid, and closely related compounds. The biological context is discussed in relation to the well-studied nicotinic acid and its derivatives.

Chemical Synthesis

This compound can be synthesized via the esterification of 4-methylnicotinic acid. The following protocols detail the synthesis of the precursor acid and its subsequent conversion to the methyl ester.

Protocol 1: Synthesis of 4-Methylnicotinic Acid

This protocol describes the synthesis of 4-methylnicotinic acid from 3-cyano-4-methylpyridine.[1]

Materials:

  • 3-cyano-4-methylpyridine

  • Sodium hydroxide (NaOH)

  • 70% aqueous ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and 70% aqueous ethanol (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

  • Stir the reaction mixture under reflux for 2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid (4.06 L).

  • Remove the solvent under reduced pressure to obtain a white solid.

  • Add ethanol (10 L) to the residue and heat to reflux for 10 minutes.

  • Perform a hot filtration and then evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylnicotinic acid as a white solid.[1]

Protocol 2: Fischer Esterification of 4-Methylnicotinic Acid

This is a general and widely used method for the esterification of carboxylic acids.[2][3][4]

Materials:

  • 4-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-methylnicotinic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 13-17 hours), monitoring the progress by TLC.[2][3]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the product by silica gel column chromatography if necessary.[2]

Quantitative Data for Synthesis of Related Nicotinic Acid Esters

ProductStarting MaterialMethodYield (%)Reference
Methyl 4-hydroxy-6-methylnicotinate4-hydroxy-6-methylnicotinic acidEDCI/DMAP coupling88[5]
Methyl 4-bromo-6-methylnicotinateMethyl 4-hydroxy-6-methylnicotinateBromination with POBr₃82[5]
Methyl nicotinateNicotinic acidFischer Esterification23.39[2]
Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methyl nicotinate(E)-3-(dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one and ethyl acetoacetateHantzsch-like reactionNot specified[6]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-Methylnicotinic Acid cluster_step2 Step 2: Fischer Esterification A 3-cyano-4-methylpyridine B NaOH, 70% EtOH, Reflux A->B C 4-Methylnicotinic Acid B->C D 4-Methylnicotinic Acid E Methanol, H₂SO₄ (cat.), Reflux D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic structures relevant to medicinal chemistry. The ester and the pyridine ring functionalities allow for a variety of chemical transformations.

Protocol 3: Use as a Precursor in Multi-step Synthesis

This protocol outlines a general workflow where a nicotinate derivative is used as a starting material for further elaboration, as demonstrated in the synthesis of more complex molecules.[5]

Materials:

  • Methyl 4-bromo-6-methylnicotinate (as an example of a functionalized derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Boronic acid or other coupling partner

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

Procedure (General Suzuki Coupling):

  • In a reaction vessel, dissolve methyl 4-bromo-6-methylnicotinate (1 equivalent), the boronic acid coupling partner (1.1-1.5 equivalents), and the base (2-3 equivalents) in the chosen solvent.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship Diagram for Synthetic Utility

SyntheticUtility Start This compound Step1 Functionalization (e.g., Bromination) Start->Step1 Intermediate Functionalized Intermediate (e.g., Methyl 4-bromo-6-methylnicotinate) Step1->Intermediate Step2 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Intermediate->Step2 Product Complex Pyridine Derivatives (e.g., for APIs) Step2->Product

Caption: Synthetic utility of this compound as a building block.

Biological Activity and Potential Signaling Pathways

Application Note: Potential Pharmacological Profile

Nicotinic acid and its esters are known to cause vasodilation (flushing) upon topical application, a phenomenon mediated by the release of prostaglandins.[2][7] This effect has been utilized in studies of microvascular reactivity.[2] Furthermore, nicotinic acid derivatives have been explored for their potential as antibacterial and anti-inflammatory agents.[8] It is plausible that this compound, after potential hydrolysis to 4-methylnicotinic acid in vivo, could interact with similar biological targets.

Putative Signaling Pathway for Vasodilation

The proposed signaling pathway is based on the known mechanism of nicotinic acid and its esters.

SignalingPathway cluster_membrane Cell Membrane Receptor GPR109A PLC Phospholipase C Receptor->PLC activates Ligand This compound (or its hydrolysate) Ligand->Receptor AA Arachidonic Acid PLC->AA releases COX COX-1 / COX-2 AA->COX substrate for PGs Prostaglandins (e.g., PGD₂, PGE₂) COX->PGs synthesizes Vasodilation Vasodilation (Erythema/Flushing) PGs->Vasodilation induces BiologicalScreening cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound This compound InVitro In Vitro Assays Compound->InVitro Assay1 Vasodilation Assay (e.g., Tube Formation) InVitro->Assay1 Assay2 Anti-inflammatory Assay (e.g., Cytokine Release) InVitro->Assay2 Assay3 Antibacterial Assay (e.g., MIC Determination) InVitro->Assay3 InVivo In Vivo Models Model1 Animal Models of Inflammation InVivo->Model1 Model2 Animal Models of Infection InVivo->Model2 Assay1->InVivo Positive results lead to Assay2->InVivo Assay3->InVivo

References

Application Notes and Protocols for Deuterated Methyl 4-methylnicotinate in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated Methyl 4-methylnicotinate serves as a valuable tool in metabolic research and pharmacokinetic studies. As a stable isotope-labeled analog of this compound, it enables the precise tracing of this compound and its metabolites in biological systems without the safety concerns associated with radioactive isotopes. The incorporation of deuterium allows for the differentiation of the administered compound from its endogenous counterparts, facilitating accurate quantification using mass spectrometry-based techniques.[1]

This document provides detailed application notes and experimental protocols for the use of deuterated this compound in tracer studies, covering its synthesis, metabolic pathways, and analytical quantification.

Synthesis of Deuterated this compound

A common strategy for the synthesis of deuterated this compound involves a two-step process: deuteration of the precursor 4-methylnicotinic acid followed by esterification.

Protocol for the Synthesis of Deuterated 4-methylnicotinic acid:

A plausible method for introducing deuterium onto the methyl group of 4-methylnicotinic acid is through an H-D exchange reaction. This can be achieved by heating 4-methylnicotinic acid in the presence of a deuterated solvent and a suitable catalyst.[2]

  • Materials: 4-methylnicotinic acid, Deuterium oxide (D₂O), Sodium deuteroxide (NaOD), reaction vessel suitable for heating under pressure.

  • Procedure:

    • Dissolve 4-methylnicotinic acid in a solution of 1% NaOD in D₂O.

    • Heat the mixture in a sealed reaction vessel. The temperature and reaction time will need to be optimized, but a starting point could be heating at elevated temperatures for several hours.

    • Monitor the progress of the deuteration by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the methyl proton signal, and by mass spectrometry to confirm the incorporation of deuterium.

    • Once the desired level of deuteration is achieved, cool the reaction mixture and neutralize it with an appropriate acid.

    • The deuterated 4-methylnicotinic acid can then be isolated and purified, for example, by crystallization.

Protocol for the Esterification to Deuterated this compound:

The deuterated 4-methylnicotinic acid can be converted to its methyl ester via standard esterification procedures.

  • Materials: Deuterated 4-methylnicotinic acid, Methanol, a strong acid catalyst (e.g., sulfuric acid).

  • Procedure:

    • Dissolve the deuterated 4-methylnicotinic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.

    • Extract the deuterated this compound into an organic solvent.

    • Wash the organic layer, dry it over a drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure.

    • The final product can be purified by column chromatography.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound is expected to be analogous to that of methyl nicotinate and nicotinic acid. The initial step is the hydrolysis of the ester to form 4-methylnicotinic acid. This is then expected to enter the well-established nicotinic acid metabolism pathways.[3]

There are two main routes for the metabolism of nicotinic acid:

  • Conjugation Pathway: The carboxylic acid group is conjugated with glycine to form nicotinuric acid. It is plausible that 4-methylnicotinic acid would similarly be conjugated to form 4-methylnicotinuric acid.

  • Amidation and Subsequent Modification Pathway: Nicotinic acid can be converted to nicotinamide, which is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺). Nicotinamide is further metabolized to various products, including N¹-methylnicotinamide (MNA), N¹-methyl-2-pyridone-5-carboxamide (2-Py), and N¹-methyl-4-pyridone-3-carboxamide (4-Py). The presence of the 4-methyl group may influence the rates and regioselectivity of these enzymatic reactions.

Below is a diagram illustrating the predicted metabolic pathway of this compound.

Metabolic_Pathway M4MN Deuterated Methyl 4-methylnicotinate M4NA Deuterated 4-methylnicotinic acid M4MN->M4NA Ester Hydrolysis M4NUA Deuterated 4-methylnicotinuric acid M4NA->M4NUA Glycine Conjugation NAD_pathway NAD+ Biosynthesis & Metabolism M4NA->NAD_pathway Metabolites Deuterated Downstream Metabolites (e.g., deuterated MNA, 2-Py, 4-Py analogs) NAD_pathway->Metabolites

Caption: Predicted metabolic pathway of deuterated this compound.

Experimental Protocols for Tracer Studies

In Vivo Tracer Study Protocol (Rodent Model):

This protocol outlines a general procedure for an in vivo tracer study in a rodent model to investigate the pharmacokinetics and metabolism of deuterated this compound.

  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dosing:

    • Prepare a dosing solution of deuterated this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent if necessary).

    • Administer the deuterated tracer to the rats via oral gavage or intravenous injection at a predetermined dose. The exact dose will depend on the objectives of the study and the sensitivity of the analytical method.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vessel or tail vein.

    • Collect urine and feces over a 24 or 48-hour period using metabolic cages.

    • At the end of the study, animals can be euthanized, and tissues of interest (e.g., liver, kidney, brain) can be collected.

  • Sample Processing:

    • Plasma should be separated from blood by centrifugation and stored at -80°C until analysis.

    • Urine and homogenized tissue samples should also be stored at -80°C.

Analytical Protocols

LC-MS/MS Method for Quantification in Biological Samples:

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of deuterated this compound and its metabolites.

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Chromatographic Conditions (Example):

  • Column: A C18 reverse-phase column or a cyano (CN) column can be effective.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

Mass Spectrometric Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The specific precursor-to-product ion transitions for deuterated this compound and its metabolites will need to be determined by infusing standard solutions of each analyte.

Below is a diagram illustrating the general experimental workflow for a tracer study.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Administration of Deuterated This compound to Animal Model SampleCollection Collection of Biological Samples (Blood, Urine, Tissues) at Timed Intervals Dosing->SampleCollection SamplePrep Sample Preparation (e.g., Protein Precipitation, Extraction) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis (Quantification of Deuterated Analytes) SamplePrep->LCMS PK Pharmacokinetic Modeling LCMS->PK Metabolism Metabolite Profiling and Pathway Analysis LCMS->Metabolism

Caption: General experimental workflow for a tracer study.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Example Pharmacokinetic Parameters of Deuterated this compound and its Primary Metabolite in Rat Plasma

ParameterDeuterated this compoundDeuterated 4-methylnicotinic acid
Cmax (ng/mL) Value to be determinedValue to be determined
Tmax (h) Value to be determinedValue to be determined
AUC₀-t (ng·h/mL) Value to be determinedValue to be determined
t₁/₂ (h) Value to be determinedValue to be determined
CL/F (L/h/kg) Value to be determinedNot Applicable
Vd/F (L/kg) Value to be determinedNot Applicable

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC₀-t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; t₁/₂ = Elimination half-life; CL/F = Apparent total clearance; Vd/F = Apparent volume of distribution. These values are to be determined experimentally.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Deuterated this compound (d₃) To be determinedTo be determined
Deuterated 4-methylnicotinic acid (d₃) To be determinedTo be determined
Internal Standard To be determinedTo be determined

Note: The exact m/z values will depend on the deuteration pattern and the adduct formed during ionization.

Conclusion

The use of deuterated this compound in tracer studies, coupled with sensitive LC-MS/MS analytical methods, provides a powerful approach to elucidate the pharmacokinetics and metabolic fate of this compound. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute robust tracer studies, contributing to a deeper understanding of the biological activity of nicotinic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude Methyl 4-methylnicotinate. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include unreacted 4-methylnicotinic acid, residual solvents from the synthesis, and byproducts formed during the reaction. The presence of the starting carboxylic acid is often due to an incomplete esterification reaction or hydrolysis of the ester product during the workup phase.[1][2][3][4]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities. The most common and effective methods are:

  • Column Chromatography: Highly effective for separating the product from both more polar impurities (like the starting carboxylic acid) and less polar byproducts.[3][5][6][7]

  • Vacuum Distillation: Suitable for separating the product from non-volatile or high-boiling point impurities.[1][8]

  • Recrystallization: An excellent method for achieving high purity if the product is a solid and a suitable solvent can be found.[1][9]

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[3][5][6][7][10] It allows for the quick identification of fractions containing the pure product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be utilized.[2][11][12]

Q4: What is the primary degradation pathway for this compound during purification?

A4: The primary degradation pathway is the hydrolysis of the methyl ester back to 4-methylnicotinic acid.[2][11] This can be catalyzed by the presence of acidic or basic conditions, especially during aqueous workups.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is contaminated with starting material (4-methylnicotinic acid). 1. Incomplete esterification reaction. 2. Hydrolysis of the ester during workup.1. Ensure the esterification reaction has gone to completion using TLC before starting the workup. 2. During aqueous extraction, maintain a neutral pH to prevent acid or base-catalyzed hydrolysis.[3][4] 3. Purify the crude product using silica gel column chromatography to separate the more polar carboxylic acid.
The isolated yield is lower than expected. 1. Losses during aqueous extraction. 2. Inefficient purification.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous layer.[1] 2. Optimize your column chromatography solvent system using TLC to ensure good separation and avoid co-elution with impurities. An ideal Rf for the product is typically 0.2-0.4.[3]
The purified product contains an unknown, less polar impurity. Formation of a non-polar byproduct during synthesis.Use column chromatography with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity. This will allow for the separation of the less polar impurity from the desired product.
The product appears oily or fails to solidify during recrystallization. 1. Presence of impurities. 2. Unsuitable recrystallization solvent.1. Attempt to purify the oil by column chromatography before recrystallization. 2. Perform a thorough solvent screen to find a single solvent or a two-solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9]

Data Presentation

Table 1: Purification Parameters for Methylnicotinate Derivatives

ParameterColumn ChromatographyVacuum DistillationRecrystallization
Stationary Phase Silica Gel[3][5]--
Mobile Phase Examples Petroleum Ether/Ethyl Acetate (e.g., 4:1)[5][7] Dichloromethane/Methanol (e.g., 20:1 for more polar analogues)[3][5]--
Typical Pressure -High vacuum (e.g., 0.5-2.0 mbar for related compounds)[8]-
Typical Temperature Room Temperature~150-170°C (for related compounds)[8]Dependent on solvent boiling point
Reported Purity High>99% (for related compounds)[8]High

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent like ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of petroleum ether and ethyl acetate of varying polarity) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound, assuming it is a solid at room temperature.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent dropwise. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at the solvent's boiling point.[9] Test various solvents to find the most suitable one.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[13]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.[9]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven.[14]

Visualizations

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product tlc_analysis TLC Analysis of Crude Product start->tlc_analysis impurities_present Impurities Detected? tlc_analysis->impurities_present starting_material Starting Material (Acid) Present? impurities_present->starting_material Yes pure_product Pure this compound impurities_present->pure_product No unknown_impurity Other Impurities Present? starting_material->unknown_impurity No column_chromatography Perform Column Chromatography starting_material->column_chromatography Yes unknown_impurity->column_chromatography Yes recrystallization Perform Recrystallization unknown_impurity->recrystallization If solid & suitable solvent found vacuum_distillation Perform Vacuum Distillation unknown_impurity->vacuum_distillation For non-volatile impurities check_purity Check Purity (TLC/HPLC/GC) column_chromatography->check_purity recrystallization->check_purity vacuum_distillation->check_purity check_purity->pure_product Pure re_purify Re-purify if necessary check_purity->re_purify Not Pure re_purify->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

optimizing reaction conditions for Methyl 4-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the Fischer-Speier esterification of 4-methylnicotinic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The primary advantage of this method is its simplicity and the use of readily available, inexpensive reagents.[3]

Q2: How can I monitor the progress of the Fischer esterification reaction?

A2: Reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot for the starting material (4-methylnicotinic acid) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized to determine the precise purity and identify any side products.[4][5]

Q3: What are the key challenges I might face when scaling up this synthesis?

A3: Key scalability challenges include managing reaction equilibrium, ensuring efficient heat transfer during reflux, handling larger quantities of acid, and purification of the final product. The Fischer esterification is an equilibrium-limited reaction, so on a larger scale, it becomes crucial to effectively remove the water byproduct or use a significant excess of methanol to drive the reaction to completion.[1][4][6]

Q4: Can the ester product hydrolyze back to the carboxylic acid during workup?

A4: Yes, the ester product can be hydrolyzed back to the carboxylic acid. This is particularly a risk during the neutralization step if conditions are too acidic or basic for a prolonged period, or if performed at elevated temperatures.[5] It is recommended to perform the neutralization with a base like sodium bicarbonate solution quickly and at a low temperature (e.g., in an ice bath).[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield

You are experiencing a significantly lower than expected yield of this compound.

G

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete Reaction The Fischer esterification is a reversible equilibrium reaction.[1][6] To drive it towards the product, use a large excess of methanol or remove the water byproduct as it forms, for example, with a Dean-Stark apparatus.[4][6]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Ensure an effective catalytic amount (typically 5-10 mol%) of a strong acid like H₂SO₄ is used.
Suboptimal Reaction Time/Temperature Ensure the reaction is heated to the reflux temperature of methanol (approx. 65°C) and allowed to proceed for a sufficient duration. Monitor via TLC until the starting 4-methylnicotinic acid is fully consumed, which can take several hours (e.g., 13-17 hours).[7][8][9]
Product Loss During Workup During neutralization and extraction, the product can be lost. Ensure the pH is carefully adjusted to ~7 to maximize the recovery of the ester in the organic phase.[5] Perform multiple extractions with a suitable solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous layer.[4]
Issue 2: Product Impurity

Your final product shows multiple spots on a TLC plate or impurities in NMR/HPLC analysis.

Possible Causes & Solutions

Possible Cause Recommended Solution
Unreacted Starting Material The most common impurity is unreacted 4-methylnicotinic acid. This indicates an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in the low yield guide above. The acidic starting material can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[8][10]
Byproduct Formation At elevated temperatures or with prolonged reaction times, side reactions such as decarboxylation can occur, though this is less common under standard reflux conditions.[9] Ensure the reaction temperature does not significantly exceed the boiling point of methanol.
Residual Solvent or Water Broad peaks in an NMR spectrum or a lower-than-expected melting point may indicate the presence of residual solvent or water. Ensure the product is thoroughly dried under a high vacuum after purification. Drying the combined organic layers with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation is a critical step.[11]
Hydrolysis During Storage While generally stable, methyl nicotinate can slowly hydrolyze back to nicotinic acid in aqueous solutions over long periods.[12] For long-term storage, keep the pure ester in a dry, cool environment.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

G

Materials:

  • 4-methylnicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylnicotinic acid (1.0 eq) in an excess of methanol (e.g., 15-20 mL per gram of acid).

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (0.1 eq) to the suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 13-17 hours.[7][8][9]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the starting acid is consumed.

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue by slowly adding it to an ice-cold saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing & Drying: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[11]

  • Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system like petroleum ether/ethyl acetate.[7][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of nicotinate esters, which can be considered analogous for optimizing this compound synthesis.

MethodReactantsCatalystSolventTime (h)Temp (°C)Yield (%)Reference
Fischer EsterificationNicotinic Acid, MethanolH₂SO₄Methanol13Reflux~23%[7][8]
Fischer EsterificationNicotinic Acid, EthanolSolid Acid (HND230)Toluene455up to 97%[3]
EDCI/DMAP Coupling4-hydroxy-6-methylnicotinic acid, MethanolEDCI/DMAPDCM/MeOH-Reflux88%[11]
TransesterificationMenthol, Methyl NicotinateSodium MethoxideNone-70-120>83%[13][14]

References

Technical Support Center: Stability of Methyl 4-methylnicotinate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 4-methylnicotinate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis. This reaction involves the cleavage of the ester bond, yielding 4-methylnicotinic acid and methanol. This is based on the known degradation of the closely related compound, methyl nicotinate, which hydrolyzes to nicotinic acid.[1][2]

Q2: How stable is this compound in a simple aqueous solution at refrigerated temperatures?

Q3: What factors can accelerate the degradation of this compound in solution?

Several factors can increase the rate of hydrolysis of this compound in aqueous solutions:

  • pH: The stability of the ester is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis, with the rate typically being faster under basic conditions.

  • Temperature: Higher temperatures will accelerate the rate of the hydrolysis reaction.

  • Presence of Catalysts: Enzymes such as esterases, or the presence of general acid or base catalysts, can significantly increase the degradation rate.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Rapid loss of potency or appearance of unknown peaks in HPLC analysis. Hydrolysis due to improper pH. - Measure the pH of your solution. - Adjust the pH to a slightly acidic range (pH 4-6) for potentially better stability. - Use a suitable buffer system to maintain the pH.
Elevated storage temperature. - Ensure solutions are consistently stored at refrigerated temperatures (2-8°C). - For long-term storage, consider freezing the solution (-20°C or lower), after confirming that freeze-thaw cycles do not affect stability.
Microbial contamination. - Prepare solutions using sterile water and aseptic techniques. - Consider filtering the solution through a 0.22 µm filter.
Inconsistent results between experiments. Variability in solution preparation. - Use a standardized and documented protocol for solution preparation. - Ensure the solid this compound is fully dissolved.
Inadequate analytical methodology. - Develop and validate a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol: Stability Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are required.

1. Materials and Reagents:

  • This compound reference standard

  • 4-Methylnicotinic acid reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or other suitable buffer components

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 75:25 (v/v) mixture of aqueous buffer and organic solvent.[1]

  • Flow Rate: 1.0 - 1.5 mL/min[1]

  • Detection Wavelength: UV detection at a wavelength where both this compound and 4-methylnicotinic acid have significant absorbance (e.g., 210 nm or 260 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • For the stability study, dilute the stock solution to the desired concentration in the aqueous buffer of interest.

  • Store the stability samples under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • At each time point, withdraw an aliquot, and if necessary, dilute it with the mobile phase to fall within the linear range of the standard curve.

4. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies:

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidative Degradation: Treat the sample with a dilute oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid or solution to high temperatures.

  • Photolytic Degradation: Expose the solution to UV light.

Analyze the stressed samples to ensure that the degradation products are resolved from the parent peak and from each other.

Visualizations

Degradation Pathway of this compound cluster_reactants Reactants cluster_products Products M4MN This compound M4NA 4-Methylnicotinic Acid M4MN->M4NA Hydrolysis H2O Water (H₂O) MeOH Methanol

Caption: Hydrolysis of this compound.

Experimental Workflow for Stability Study prep Prepare Aqueous Solution of this compound store Store Samples at Different Conditions (e.g., 4°C, 25°C, 40°C) prep->store sample Withdraw Aliquots at Defined Time Points store->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics Troubleshooting Logic for Unexpected Degradation start Unexpected Degradation Observed check_ph Is the solution pH neutral or alkaline? start->check_ph adjust_ph Adjust pH to slightly acidic (4-6) using a buffer. check_ph->adjust_ph Yes check_temp Was the solution stored at elevated temperature? check_ph->check_temp No end Problem Resolved adjust_ph->end store_cold Store at 2-8°C. Consider freezing for long-term storage. check_temp->store_cold Yes check_cont Is there evidence of microbial growth? check_temp->check_cont No store_cold->end sterile Use sterile filtration and aseptic techniques. check_cont->sterile Yes check_cont->end No sterile->end

References

Technical Support Center: Scale-Up Synthesis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of Methyl 4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: The most common and scalable methods for synthesizing this compound are analogous to those used for other nicotinic acid esters. These include:

  • Fischer-Speier Esterification: This is a direct esterification of 4-methylnicotinic acid with methanol using a strong acid catalyst like sulfuric acid. It is a straightforward and well-understood method, often preferred for its simplicity and high purity profile, though the equilibrium nature of the reaction can present challenges in achieving high yields.[1][2]

  • Oxidation of a Pyridine Precursor followed by Esterification: An alternative industrial route involves the oxidation of a suitable substituted pyridine, such as 3-ethyl-4-methylpyridine, to form 4-methylnicotinic acid, which is then esterified.[3][4][5] This method can be cost-effective for large-scale production but often involves more hazardous reagents and can lead to more complex impurity profiles.[2][6]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in the scale-up of this compound synthesis include:

  • Reaction Kinetics and Heat Management: Exothermic reactions, particularly in oxidation routes, require careful thermal management to prevent runaways.[6][7]

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and lead to localized overheating or incomplete reactions.

  • Impurity Profile Control: Byproduct formation can increase at larger scales due to longer reaction times or less efficient heat transfer.[6] Common impurities can include unreacted starting materials, over-oxidation products, and isomers.[8]

  • Downstream Processing and Purification: Isolation and purification of the final product can be complicated by the presence of closely boiling impurities.[6] High-vacuum distillation is often required, which can be complex and costly to implement on an industrial scale.[1][6]

  • Waste Management: The use of strong acids and organic solvents necessitates robust waste management and solvent recovery systems, which are significant considerations at an industrial scale.[2][6]

Troubleshooting Guides

Issue 1: Low Yield

Q: We are experiencing a significant drop in yield for the Fischer-Speier esterification of 4-methylnicotinic acid upon scaling up. What are the potential causes and solutions?

A: Low yields in Fischer-Speier esterification at scale are often due to the reaction's equilibrium limitations and work-up procedures.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Incomplete Reaction Increase the molar excess of methanol to shift the equilibrium towards the product.[1] Consider the feasibility of removing water as it forms, for example, through azeotropic distillation with a suitable solvent, though this adds complexity.[1]
Insufficient Catalyst Ensure the catalytic amount of sulfuric acid is appropriate for the larger scale. Inadequate catalyst concentration can lead to slow and incomplete reactions.[1]
Hydrolysis during Work-up During the neutralization step with a base (e.g., sodium bicarbonate), carefully monitor the pH and maintain a low temperature (e.g., using an ice bath) to prevent hydrolysis of the ester product back to the carboxylic acid.[1]
Product Loss during Extraction Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous layer.[1]
Issue 2: Impurity Formation

Q: Our scaled-up batch of this compound shows significant impurities by HPLC/GC analysis. What are the likely impurities and how can we minimize them?

A: Impurity formation is a common issue in scale-up. The nature of the impurities will depend on the synthetic route.

Common Impurities and Mitigation Strategies

Impurity Likely Cause Mitigation Strategy
Unreacted 4-methylnicotinic acid Incomplete esterification reaction.See "Incomplete Reaction" under the Low Yield troubleshooting section.[1]
Positional Isomers (e.g., Methyl 2-methylnicotinate) Impurities in the starting material (e.g., presence of other picoline isomers in the precursor to 4-methylnicotinic acid).Ensure high purity of starting materials through rigorous quality control.[8]
Over-oxidation Products (in oxidation route) Harsh reaction conditions (e.g., high temperature, excess oxidant).Carefully control the reaction temperature and the rate of addition of the oxidizing agent.[6]
Hydrolysis Product (4-methylnicotinic acid) Exposure to acidic or basic conditions, especially at elevated temperatures during work-up or storage.[1][8]Perform neutralization and extraction steps at low temperatures and avoid prolonged exposure to harsh pH conditions.[1] Ensure the final product is stored in a dry environment.[9]
Issue 3: Purification Challenges

Q: We are finding it difficult to purify this compound to >99% purity at a kilogram scale due to closely boiling impurities. What purification strategies are recommended?

A: High-purity isolation at scale often requires optimized purification techniques.

Purification Troubleshooting

Challenge Recommended Action
Presence of Close-Boiling Impurities Fractional distillation under high vacuum is the most effective method.[6] Optimize the distillation parameters, including the number of theoretical plates in the column and the reflux ratio, to achieve better separation.
Thermal Decomposition The product may be sensitive to high temperatures. Utilize high-vacuum distillation to lower the boiling point and minimize the risk of thermal degradation.[6]
Solidification in Condenser If the product solidifies in the condenser during distillation, ensure the condenser is jacketed and maintained at a temperature above the melting point of the product.
Residual Solvents Ensure complete removal of extraction solvents under reduced pressure. For final traces, techniques like thin-film evaporation or gentle heating under high vacuum can be effective.

Experimental Protocols

Lab-Scale Fischer-Speier Esterification of 4-methylnicotinic acid

This protocol describes a typical lab-scale synthesis which can be adapted for scale-up.

Materials:

  • 4-methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylnicotinic acid and an excess of methanol (e.g., 10-20 equivalents).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the mixture to reflux and maintain for several hours (e.g., 8-16 hours). Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Quantitative Data

Table 1: Comparison of Synthesis Routes for Nicotinic Acid Esters

ParameterRoute 1: Fischer EsterificationRoute 2: Oxidation of Alkylpyridine
Starting Material Nicotinic Acid DerivativeAlkyl-substituted Pyridine
Key Reagents Methanol, Sulfuric AcidNitric Acid, Sulfuric Acid, Methanol
Reported Yield ~75-88% (for related esters)[1][2]~65-70% (for Methyl 6-methylnicotinate)[2]
Product Purity (Typical) High, but requires purification from starting material.[2]97.6% - 98.3% (for Methyl 6-methylnicotinate)[2]
Reaction Conditions Reflux (e.g., 60-70°C)[10]High Temperature (e.g., 140-225°C)[2]
Key By-products Unreacted starting materials[2]Isocinchomeronic acid diester, Dinicotinic acid, Spent nitric acid[2]
Environmental Impact Acidic waste requiring neutralization.[2]Highly corrosive environment, generation of nitrous oxides and spent nitric acid.[2]

Note: Data is for the synthesis of Methyl 6-methylnicotinate, a closely related compound, and is indicative of the expected performance for this compound.

Visualizations

G Experimental Workflow for Fischer-Speier Esterification A 1. Reaction Setup (4-methylnicotinic acid, Methanol, H₂SO₄) B 2. Reflux (Monitor by TLC/HPLC) A->B Heat C 3. Quenching & Neutralization (Ice water, NaHCO₃) B->C Cool D 4. Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Vacuum Distillation) E->F G Final Product (this compound) F->G

Caption: A typical experimental workflow for the synthesis of this compound via Fischer-Speier esterification.

G Troubleshooting Logic for Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC of crude mixture) A->B C Incomplete Reaction B->C Unreacted Starting Material Present G Analyze Work-up Procedure B->G Reaction Complete D Increase Reaction Time / Temperature C->D E Increase Methanol Excess C->E F Check Catalyst Loading C->F L Yield Improved D->L E->L F->L H Potential Hydrolysis during Neutralization G->H J Product Loss during Extraction G->J I Ensure Low Temperature & Careful pH Control H->I I->L K Perform Multiple Extractions / Use More Solvent J->K K->L

Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methylnicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 4-methylnicotinic acid. This reaction involves heating a solution of 4-methylnicotinic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of the starting material (4-methylnicotinic acid) and the appearance of the product (this compound). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will show the less polar ester product moving further up the plate than the more polar carboxylic acid starting material.[3]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, HPLC or GC-MS can be employed to determine the precise ratio of starting material to product, as well as to identify any byproducts that may have formed.[4][5]

Q3: What are the expected spectroscopic data for this compound?

A3: While specific spectra for this compound are not widely published, the expected 1H and 13C NMR chemical shifts can be predicted based on the structure and data from similar compounds like methyl nicotinate.[6][7] The mass spectrum should show a molecular ion peak corresponding to its molecular weight (151.16 g/mol ).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: I am obtaining a low yield of my desired product. What are the potential causes and how can I improve it?

A: Low yields in the Fischer esterification of 4-methylnicotinic acid can often be attributed to the reversible nature of the reaction and issues with the reaction conditions.

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction.[2] To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent.[1] Increasing the reaction time and ensuring an adequate amount of the acid catalyst can also improve conversion.[4]
Water Contamination The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[4] Ensure that anhydrous methanol and dry glassware are used.
Suboptimal Temperature The reaction is typically performed at the reflux temperature of methanol to ensure a sufficient reaction rate.[4] Verify that the heating apparatus is maintaining the correct temperature.
Losses During Workup The product is typically isolated by extraction after neutralizing the acidic reaction mixture. Ensure that the pH is carefully adjusted to ~7-8 to minimize the solubility of the product in the aqueous layer and to prevent ester hydrolysis under basic conditions.[8] Performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will maximize recovery.
Issue 2: Presence of Impurities and Byproducts in the Crude Product

Q: My crude product shows multiple spots on TLC or extra peaks in GC/HPLC analysis. What are the likely byproducts and how can I minimize their formation?

A: The most common impurity is typically the unreacted starting material. Other byproducts are less common but possible under certain conditions.

Byproduct Formation Mechanism Minimization Strategy
Unreacted 4-methylnicotinic acid Incomplete esterification reaction.As detailed in the "Low Yield" section, drive the reaction to completion by using excess methanol, sufficient catalyst, and adequate reaction time.[4]
N-Methyl-4-methylnicotinium salt N-methylation of the pyridine nitrogen is a potential side reaction, though it is less likely to occur under the acidic conditions of Fischer esterification where the nitrogen is protonated. It becomes more of a concern if using alkylating agents other than methanol.Stick to Fischer esterification conditions. If other methylation methods are used, careful control of stoichiometry and temperature is crucial.
4-Picoline Decarboxylation of 4-methylnicotinic acid can occur at very high temperatures.Maintain the reaction temperature at the reflux of methanol and avoid excessive heating for prolonged periods.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-methylnicotinic acid

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-methylnicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylnicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[3]

Visualizations

Fischer_Esterification CarboxylicAcid 4-Methylnicotinic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated Electrophile) CarboxylicAcid->ProtonatedCarbonyl + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - Water Ester This compound ProtonatedEster->Ester - H+ Methanol Methanol (Nucleophile) Water Water (Byproduct) H_plus H+ H_minus -H+

Caption: Mechanism of Fischer Esterification for this compound synthesis.

Troubleshooting_Byproducts Start Crude Product Analysis (TLC, GC, HPLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected Polar_Impurity More Polar than Product? Impurity_Detected->Polar_Impurity Yes Pure_Product Proceed with Purification/ Characterization Impurity_Detected->Pure_Product No Unreacted_Acid Likely Unreacted 4-Methylnicotinic Acid Polar_Impurity->Unreacted_Acid Yes Other_Impurity Other Byproduct Polar_Impurity->Other_Impurity No Action_Acid Increase reaction time/ temp, check catalyst amount, use excess methanol. Unreacted_Acid->Action_Acid Action_Other Optimize reaction conditions (temp, time), purify starting material. Other_Impurity->Action_Other

Caption: Troubleshooting workflow for byproduct identification in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale method for synthesizing this compound is the Fischer esterification of 4-methylnicotinic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1] The primary advantage of this method is its simplicity and the use of readily available and inexpensive reagents.[2]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of the starting material (4-methylnicotinic acid) and the formation of the product (this compound). A suitable mobile phase for this analysis is a mixture of acetone and hexane (e.g., 30:70 v/v).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture, enabling the accurate determination of product purity and the detection of any side products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): In industrial settings, LC-MS is frequently employed for precise monitoring of product purity and yield.[1]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically an off-white or brown solid.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₉NO₂[1][3]
Molecular Weight151.16 g/mol [1][3]
Melting Point34-37°C[1]
Boiling Point112-115°C at 20 mmHg[1]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification

Q: My Fischer esterification of 4-methylnicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction and suboptimal conditions.[4] A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Troubleshooting Logic for Low Yield

start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Product Hydrolysis? incomplete_reaction->hydrolysis No solution1 Increase reaction time. Use excess methanol. Ensure sufficient catalyst. incomplete_reaction->solution1 Yes purification_loss Losses During Work-up/ Purification? hydrolysis->purification_loss No solution2 Neutralize carefully at low temp. Minimize contact time with aqueous acid/base. hydrolysis->solution2 Yes solution3 Optimize extraction solvent and pH. Refine purification technique (e.g., column chromatography). purification_loss->solution3 Yes end Yield Improved purification_loss->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction. To drive the equilibrium towards the product, use a large excess of methanol.[5] Also, ensure an adequate amount of acid catalyst is used and consider extending the reaction time, monitoring progress by TLC.[1]
Presence of Water Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials.[4] Ensure all glassware is thoroughly dried before use and use anhydrous methanol.[6] For larger scale reactions, consider removing water as it forms using a Dean-Stark apparatus.[5]
Insufficient Catalyst An inadequate amount of acid catalyst will lead to a slow and incomplete reaction.[1]
Suboptimal Temperature The reaction should be carried out at the reflux temperature of methanol to ensure a sufficient reaction rate.
Product Hydrolysis during Work-up The ester product can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, especially at elevated temperatures.[1] During the neutralization step with a base like sodium bicarbonate, perform the addition slowly in an ice bath to control any exothermic reaction and maintain a pH around 7.[1]
Losses During Purification Significant product loss can occur during extraction and purification steps. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). Optimize column chromatography conditions or consider alternative purification methods like vacuum distillation to minimize losses.[1]
Issue 2: Presence of Impurities and Side Products

Q: I am observing multiple spots on my TLC plate after the synthesis. What are the likely side products and how can I minimize their formation?

A: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting material.

Common Impurities and Minimization Strategies:

Impurity/Side ProductIdentificationMinimization Strategy
Unreacted 4-Methylnicotinic Acid A more polar spot on the TLC plate compared to the product.Ensure the reaction goes to completion by following the recommendations for addressing "Incomplete Reaction" in the low yield troubleshooting section.
Hydrolysis Product (4-Methylnicotinic Acid) Same as unreacted starting material.Avoid prolonged exposure to acidic or basic conditions during the work-up, especially at elevated temperatures.[1] Perform neutralization quickly and at a low temperature.[1]
Byproducts from Impure Starting Material The presence of unexpected spots on the TLC plate.Ensure the purity of the starting 4-methylnicotinic acid. Impurities in the starting material can lead to the formation of undesired side products.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a typical laboratory-scale synthesis of this compound.

Experimental Workflow for Fischer Esterification

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Dissolve 4-methylnicotinic acid in excess methanol B Slowly add conc. H₂SO₄ (catalyst) A->B C Reflux the mixture B->C D Cool to room temperature C->D E Remove methanol under reduced pressure D->E F Neutralize with NaHCO₃ solution E->F G Extract with an organic solvent F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by column chromatography or vacuum distillation I->J K Obtain pure Methyl 4-methylnicotinate J->K

Caption: Workflow for the Fischer esterification of 4-methylnicotinic acid.

Materials:

  • 4-Methylnicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylnicotinic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7. It is advisable to perform this step in an ice bath to control the temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by column chromatography on silica gel or by vacuum distillation.

Alternative Synthesis Methods

While Fischer esterification is the most common method, other approaches can be employed, particularly for substrates that may be sensitive to strong acidic conditions.

Comparison of Synthesis Methods:

MethodStarting MaterialKey Reagents & CatalystReaction ConditionsReported YieldAdvantages/DisadvantagesReference
Fischer Esterification 4-Methylnicotinic acidMethanol, H₂SO₄ or HClRefluxVariable, can be >80% with optimizationInexpensive, simple procedure. Equilibrium-limited, may require harsh conditions.[1][2][7]
Steglich Esterification 4-Methylnicotinic acidMethanol, EDCI, DMAPRoom temperature to refluxCan be high (e.g., 88% for a similar substrate)Milder conditions, high yields. Reagents are more expensive.[8][9]
Transesterification A different nicotinate esterMethanol, Alkaline catalyst (e.g., Sodium methoxide)70-120°C83-87%Avoids the use of strong acid. Requires a pre-existing ester.[2][10]

References

Technical Support Center: Troubleshooting Methyl 4-methylnicotinate Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-methylnicotinate crystallization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crystallization of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully crystallizing this compound?

The selection of an appropriate solvent system is the most critical factor. An ideal solvent will dissolve this compound at elevated temperatures but exhibit low solubility at cooler temperatures.[1] The solvent should also be non-reactive with the compound, have a relatively low boiling point for easy removal, and be non-toxic and cost-effective.

Q2: My this compound is not crystallizing at all. What steps can I take?

If your compound fails to crystallize, you can try the following techniques:

  • Induce Nucleation: Add a seed crystal of pure this compound to the solution to provide a template for crystal growth.[2]

  • Increase Concentration: Reduce the solvent volume through slow evaporation or by carefully heating the solution to increase the concentration of the compound.[1][2]

  • Lower Temperature: Cool the solution to a lower temperature, for instance, in an ice bath, to further decrease the solubility of the compound.[1]

  • Scratch the Surface: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create microscopic imperfections that serve as nucleation sites.

Q3: What does it mean if my compound "oils out" during crystallization?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2] This typically happens when the melting point of the compound is lower than the temperature of the solution or when there is a high concentration of impurities.[1][2] Oiled-out products are often impure. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1][2]

Q4: Why is my crystal yield of this compound very low?

A low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[1][2] If the mother liquor has not been discarded, you can concentrate it to recover more product.[1]

  • Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.[1] Ensure the solution has been cooled sufficiently for an adequate amount of time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Problem Potential Causes Solutions
No Crystals Form 1. Solution is not supersaturated. 2. Insufficient cooling. 3. Lack of nucleation sites.1. Evaporate some of the solvent to increase concentration.[2] 2. Cool the solution in an ice bath or refrigerator. 3. Add a seed crystal or scratch the inside of the flask.[2]
"Oiling Out" 1. The compound's melting point is lower than the solution temperature.[1][2] 2. High concentration of impurities.[1][2] 3. Cooling is too rapid.[1]1. Reheat to dissolve the oil, add more solvent, and cool slowly.[1][2] 2. Use a solvent with a lower boiling point.[1] 3. Purify the compound further before crystallization.[1]
Poor Crystal Quality (e.g., small, needle-like) 1. Nucleation rate is too high.[1] 2. Presence of impurities.[1] 3. Rapid cooling or evaporation.[1]1. Decrease the level of supersaturation (use more solvent or cool more slowly).[1] 2. Ensure the starting material has high purity. 3. Try a different solvent or a solvent mixture.[1]
Low Yield 1. Too much solvent was used.[1][2] 2. Crystals were filtered before crystallization was complete.[1]1. Concentrate the mother liquor to recover more compound.[1][2] 2. Ensure the solution is cooled sufficiently and for an adequate amount of time.[1]

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. Common solvents for nicotinate derivatives include alcohols (e.g., methanol, ethanol) and esters (e.g., ethyl acetate).

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Cold solvent for washing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Visualizations

Crystallization Workflow

G A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (if insoluble impurities) A->B C Slow Cooling of Filtrate B->C D Crystal Formation C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Crystals F->G

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic

G Start Crystallization Attempt NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut PoorQuality Poor Crystal Quality Start->PoorQuality Success Pure Crystals Obtained Start->Success Concentrate Concentrate Solution NoCrystals->Concentrate Yes ReheatAddSolvent Reheat, Add Solvent, Cool Slowly OilingOut->ReheatAddSolvent Yes CoolSlower Cool Slower PoorQuality->CoolSlower Yes CoolLower Cool to Lower Temp Concentrate->CoolLower AddSeed Add Seed Crystal CoolLower->AddSeed AddSeed->Success ReheatAddSolvent->Success ChangeSolvent Change Solvent/Use Co-solvent ChangeSolvent->Success CoolSlower->ChangeSolvent

Caption: Decision tree for troubleshooting common crystallization issues.

References

safe handling and storage of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the immediate steps to take before starting an experiment with Methyl 4-methylnicotinate?

A1: Before handling this compound, it is crucial to:

  • Attempt to source a specific Safety Data Sheet (SDS) from your chemical supplier.

  • Conduct a thorough risk assessment for your specific experimental protocol.

  • Ensure you have the appropriate personal protective equipment (PPE) and that it is in good condition.

  • Locate and verify the functionality of all laboratory safety equipment, such as safety showers, eyewash stations, and fire extinguishers.[1]

  • Ensure you are working in a well-ventilated area, preferably within a laboratory fume hood.[1][2]

Q2: What Personal Protective Equipment (PPE) is recommended?

A2: Given the lack of specific toxicity data, a cautious approach is necessary. Recommended PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[2][3]

  • Hand Protection: Wear impervious chemical-resistant gloves. Inspect gloves for any damage before use and practice proper glove removal technique to avoid skin contact.[2][3]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If handling the powder outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator may be necessary.

Q3: How should I handle solid this compound?

A3: To safely handle the solid powder:

  • Handle exclusively in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of dust.[2][3]

  • Avoid the formation of dust and aerosols during weighing and transfer.[3]

  • Use appropriate tools (e.g., spatulas) for handling and clean them thoroughly after use.

  • Keep the container tightly closed when not in use.[3][4]

Q4: What is the recommended procedure for storing this compound?

A4: Proper storage is essential for maintaining the integrity of the compound and ensuring safety:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1][3]

Q5: What should I do in the event of an accidental spill?

A5: For a small spill of solid material:

  • Ensure the area is well-ventilated and restrict access.

  • Wearing your full PPE, gently sweep or vacuum the spilled solid. Avoid creating dust.[3]

  • Place the collected material into a suitable, sealed container for disposal.[3]

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • For larger spills, or if you feel it is unsafe to handle, evacuate the area and follow your institution's emergency procedures.

Q6: How should I dispose of waste containing this compound?

A6: All waste containing this chemical should be treated as hazardous.

  • Collect all waste material in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with local, regional, and national hazardous waste regulations.[4] Do not dispose of it down the drain.[3][5]

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Data Summary

The following table summarizes the limited available data for this compound and provides data for the related compound, methyl nicotinate, for comparison to highlight the missing information.

ParameterThis compound (CAS 33402-75-4)Methyl Nicotinate (CAS 93-60-7) - For Informational Purposes Only
Molecular Formula C₈H₉NO₂C₇H₇NO₂[3]
Molecular Weight 151.16137.14 g/mol [3]
Appearance Not specifiedWhite to faint yellow powder or crystals
Storage Sealed in dry, room temperatureStore in a cool, dry, well-ventilated place. Keep container tightly closed.[3][4]
Hazards Not specifiedCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][6]
Incompatibilities Not specifiedStrong oxidizing agents, Strong bases.[1][3]

Generalized Experimental Protocol: Preparing a Solution

This protocol outlines a general procedure for safely preparing a solution from a solid research chemical of unknown toxicity.

  • Preparation:

    • Don all required PPE (safety goggles, lab coat, gloves).

    • Perform all operations within a certified laboratory fume hood.

    • Prepare and label all necessary glassware.

    • Have spill cleanup materials readily available.

  • Weighing the Compound:

    • Carefully open the container of this compound.

    • Using a clean spatula, weigh the desired amount of the solid onto weighing paper or into a weigh boat.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Securely close the stock container immediately after weighing.

  • Dissolution:

    • Transfer the weighed solid into your labeled flask or beaker.

    • Slowly add the desired solvent to the vessel containing the solid.

    • Use a magnetic stirrer or gentle agitation to aid dissolution. Avoid splashing.

    • If the dissolution process is exothermic, add the solvent slowly and consider using an ice bath for cooling.

  • Final Steps & Cleanup:

    • Once the solid is fully dissolved, cap the solution container.

    • Clean any residual powder from the work surface within the fume hood.

    • Properly dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly after the procedure is complete.

Visual Workflow for Safe Handling

Safe_Handling_Workflow A Receive Chemical B Review SDS & Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Prepare Work Area (Fume Hood) C->D E Handle/Weigh Chemical D->E F Perform Experiment E->F G Store Chemical Properly E->G Return to Storage K Spill Occurs E->K H Decontaminate Work Area F->H F->K I Dispose of Waste H->I J Remove PPE & Wash Hands I->J L Follow Spill Cleanup Protocol K->L Contingency L->H

Caption: Logical workflow for the safe handling of a research chemical.

References

Technical Support Center: Degradation of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information on the stability, degradation products, and analysis of Methyl 4-methylnicotinate through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 4-methylnicotinic acid and methanol . This is a common degradation route for ester-containing compounds in the presence of water.[1]

Q2: How stable is this compound in a standard aqueous solution?

While specific stability data for this compound is not extensively published, data from its isomer, methyl nicotinate, provides a strong indication of its stability. In aqueous solution at 4°C, methyl nicotinate degrades into nicotinic acid at a very slow rate of approximately 0.5% per year.[2][3][4] This suggests that this compound likely exhibits excellent chemical stability when stored under proper refrigerated conditions.[3]

Q3: What are the key factors that can accelerate the degradation of this compound in a solution?

Several factors can significantly accelerate the rate of hydrolysis:

  • pH: The rate of ester hydrolysis is highly dependent on pH. Both acidic and, more significantly, alkaline (basic) conditions can catalyze the degradation.[1] Esters are generally most stable at a slightly acidic pH.

  • Temperature: An increase in temperature will accelerate the rate of hydrolysis, as with most chemical reactions.[1] Storing solutions at room temperature or higher will lead to faster degradation compared to refrigerated storage.[4]

  • Presence of Catalysts: Enzymes such as esterases, which can be introduced through microbial contamination, can rapidly catalyze the cleavage of the ester bond.[1]

Troubleshooting Guide

Issue 1: The potency of my this compound solution appears to be decreasing rapidly.

  • Possible Cause 1: Incorrect Storage Temperature. Storing the solution at room temperature will significantly increase the degradation rate.[1][4]

    • Solution: Always store aqueous solutions of this compound at refrigerated temperatures (2-8°C) for short-to-medium-term use. For long-term storage, consider freezing at -20°C.[1]

  • Possible Cause 2: Improper pH. If the solution is in a neutral or alkaline buffer, it may be promoting rapid hydrolysis.[1]

    • Solution: Measure the pH of your solution. For optimal stability, consider preparing the solution in a slightly acidic buffer (e.g., pH 4-6).

  • Possible Cause 3: Contamination. Microbial contamination can introduce esterase enzymes that catalyze degradation.[1]

    • Solution: Use sterile, high-purity water and reagents during preparation. To remove potential microbial contamination, filter the solution through a 0.22 µm syringe filter into a sterile container.[1]

Issue 2: I am observing an unexpected peak in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause: Degradation Product. The unexpected peak is most likely the primary hydrolysis product, 4-methylnicotinic acid .

    • Solution: To confirm the identity of the peak, you can:

      • Analyze a Standard: Prepare and run a standard of 4-methylnicotinic acid. Compare the retention time of the standard with the unknown peak in your sample.[1]

      • Use Mass Spectrometry (LC-MS): Analyze the sample using LC-MS to determine the mass of the unknown peak and confirm if it corresponds to the molecular weight of 4-methylnicotinic acid.[1]

Data Presentation

Table 1: Stability of a Related Compound (Methyl Nicotinate) in Aqueous Solution

Storage TemperatureDegradation Rate/Time to 10% Decomposition (t₁₀)Primary DegradantReference
4°C~0.5% per yearNicotinic Acid[2][3][4]
4°C204 days (predicted t₁₀)Not specified[4]
25°C4.3 days (predicted t₁₀)Not specified[4]

Note: This data is for the closely related isomer, methyl nicotinate, and serves as an estimate for the stability of this compound.

Table 2: Factors Affecting the Stability of this compound in Aqueous Solutions

FactorEffect on StabilityRecommendation
pH Hydrolysis is catalyzed by both acidic and basic conditions.Maintain a slightly acidic pH (e.g., 4-6) for optimal stability.[1]
Temperature Higher temperatures significantly accelerate the rate of hydrolysis.Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1]
Enzymes Esterases from microbial sources can rapidly catalyze hydrolysis.Work under sterile conditions and use high-purity reagents.[1]

Mandatory Visualization

cluster_main Hydrolysis of this compound M4MN This compound M4NA 4-Methylnicotinic Acid M4MN->M4NA Hydrolysis (cleavage of ester bond) MeOH Methanol M4MN->MeOH Hydrolysis (cleavage of ester bond) H2O Water (H₂O) H2O->M4MN

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Testing Experimental Workflow prep 1. Solution Preparation Prepare stock solution in a buffered aqueous medium. storage 2. Storage Aliquot and store samples at different temperatures (e.g., 4°C, 25°C). prep->storage sampling 3. Time-Point Sampling Remove samples at defined intervals (0, 24h, 72h, 1 week, etc.). storage->sampling analysis 4. HPLC Analysis Quantify the concentration of Methyl 4-methylnicotinate and its degradant. sampling->analysis data 5. Data Evaluation Calculate degradation rate and determine shelf-life. analysis->data

Caption: General workflow for a stability study experiment.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

Objective: To determine the degradation rate of this compound under specific storage conditions.

Materials:

  • This compound

  • 4-methylnicotinic acid (for use as a reference standard)

  • High-purity water (HPLC grade)

  • Buffer salts for desired pH (e.g., citrate for pH 4-6)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 25 cm length, 4.6 mm internal diameter, 5 µm particle size)[2]

  • Methanol or acetonitrile (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled incubator or refrigerator

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer.

  • Storage: Dispense aliquots of the solution into several sealed, airtight vials and store them at the selected temperatures (e.g., 4°C and 25°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove one vial from each storage temperature for analysis.

  • Sample Analysis: Analyze the samples using the HPLC method detailed below.

  • Quantification: Create a calibration curve for both this compound and 4-methylnicotinic acid. Calculate the concentration of each compound in the samples at each time point.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Protocol 2: HPLC Method for Quantification of this compound and its Degradant

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its primary degradation product, 4-methylnicotinic acid.

HPLC Parameters (adapted from a method for a related compound[2]):

  • Column: Supelco Supelcosil™ LC-18 (or equivalent C18 column), 25 cm x 4.6 mm, 5 µm

  • Mobile Phase: 25% v/v methanol in water. Note: This may require optimization. A gradient or different solvent ratios might be necessary to achieve optimal separation.

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 263 nm

  • Expected Retention Times: Based on the analysis of methyl nicotinate and nicotinic acid, the less polar ester (this compound) will have a longer retention time than the more polar carboxylic acid (4-methylnicotinic acid).[2]

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound and 4-methylnicotinic acid in the mobile phase or a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

  • Sample Preparation: Dilute the samples from the stability study with the mobile phase to ensure the concentrations fall within the calibration range.

  • Analysis: Inject the calibration standards followed by the unknown samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve for each compound by plotting the peak area against concentration. Use the linear regression equation from the curve to determine the concentration of this compound and 4-methylnicotinic acid in the experimental samples.

References

Technical Support Center: Column Chromatography Purification of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of nicotinic acid esters.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.

Q1: Why is my nicotinic acid ester coming off the column as a broad, tailing peak?

A1: Peak tailing is a common problem when purifying compounds with basic functional groups, like the pyridine ring in nicotinic acid esters, on standard silica gel.

  • Cause 1: Strong Interaction with Acidic Silica: The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to slow, uneven elution.

  • Solution 1a: Use a Mobile Phase Additive: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites on the silica. A common choice is 0.1-2% triethylamine (NEt₃) in your eluent system (e.g., Hexane/Ethyl Acetate with 1% NEt₃).

  • Solution 1b: Neutralize the Silica: Before packing the column, you can prepare a slurry of the silica gel in your starting eluent containing 1-2% triethylamine. This pre-neutralizes the acidic sites.

  • Cause 2: Column Overload: Loading too much sample can saturate the stationary phase, leading to band broadening and tailing.

  • Solution 2: Reduce the amount of crude sample loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation.

Q2: My compound is not moving off the column, even with a highly polar solvent system.

A2: This issue, known as irreversible adsorption, can occur if the compound is too polar or is unstable on the stationary phase.

  • Cause 1: Compound Instability/Decomposition: Nicotinic acid esters can be unstable on silica gel, potentially leading to decomposition.[1] Some esters, like methyl and ethyl nicotinate, are more prone to instability.[1]

  • Solution 1a: Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, run the TLC to see if any new spots (decomposition products) have appeared.

  • Solution 1b: Change the Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina can be a good alternative for basic compounds. For reverse-phase chromatography, a C18-functionalized silica gel is a standard choice.

  • Cause 2: Incorrect Mobile Phase: The chosen solvent system may not be strong enough to elute your highly polar compound.

  • Solution 2: If using normal-phase (silica) chromatography, you may need to add a stronger, more polar solvent like methanol to your mobile phase. For example, a gradient from dichloromethane (DCM) to DCM/Methanol (e.g., 98:2) can be effective.

Q3: The separation between my desired ester and an impurity is poor, and the fractions are all mixed.

A3: Poor resolution indicates that the chosen chromatographic conditions are not optimal for separating the components of your mixture.

  • Cause 1: Inappropriate Mobile Phase Polarity: The polarity of the eluent may be too high, causing all compounds to move too quickly down the column without sufficient interaction with the stationary phase.

  • Solution 1a: Optimize the Mobile Phase with TLC: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your target compound, with good separation from impurities. A common starting point for nicotinic acid esters is a mixture of a non-polar solvent (like hexane or cyclohexane) and a polar solvent (like ethyl acetate or acetone).[1]

  • Solution 1b: Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This allows less polar compounds to elute first, followed by more polar compounds, often improving separation.

  • Cause 2: Poor Sample Loading Technique: Applying the sample in a large volume of strong solvent can disrupt the top of the column and cause the sample band to broaden before the separation begins.

  • Solution 2: Use Dry Loading: If your crude product does not dissolve well in the initial mobile phase, use the "dry loading" method. Dissolve your crude material in a suitable solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting stationary and mobile phase for purifying a typical nicotinic acid ester?

A1: For a standard normal-phase separation, silica gel (60 Å, 230-400 mesh) is the most common stationary phase. A good starting mobile phase is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate based on TLC analysis. For more polar esters, dichloromethane/methanol or chloroform/acetonitrile systems may be necessary.

Q2: How can I detect the nicotinic acid ester in my fractions?

A2: Nicotinic acid esters contain a pyridine ring, which is UV-active. You can monitor the fractions using a UV lamp at a wavelength of 254 nm on TLC plates.[1] Alternatively, analytical HPLC with UV detection, typically around 260-265 nm, can be used to analyze the collected fractions.[2]

Q3: My purified ester is an oil and won't crystallize. What can I do?

A3: This is common for many organic compounds. If the product is pure by NMR and LC-MS analysis, the oily nature may be inherent to the compound. If residual solvent is suspected, drying under high vacuum for an extended period can help. If minor impurities are preventing crystallization, re-purifying the material with a very shallow gradient may remove them.

Q4: Can I use reverse-phase chromatography for these compounds?

A4: Yes, reverse-phase chromatography is a very effective alternative. A C18-functionalized silica column is the most common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Adding 0.1% formic acid or acetic acid to the mobile phase is highly recommended to improve peak shape by protonating the pyridine nitrogen.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Normal-Phase Column Chromatography

ParameterRecommendationNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. Consider neutral alumina for acid-sensitive esters.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or DCM/MethanolStart with low polarity (e.g., 9:1 Hexane:EtOAc) and increase polarity.
Mobile Phase Additive 0.1 - 2% Triethylamine (NEt₃)Recommended to reduce peak tailing of the basic pyridine moiety.
Sample Load 1:30 to 1:100 (Crude:Silica by wt)Lower ratios are for more difficult separations.
Elution Mode Gradient ElutionGenerally provides better separation than isocratic elution.
Detection TLC with UV lamp (254 nm)Stain with potassium permanganate if compounds are not UV-active.

Table 2: Example Mobile Phase Systems from Analytical Methods (Adaptable for Preparative Scale)

Stationary PhaseMobile Phase CompositionApplication Note
Silica GelAcetone / n-Hexane (40:60)Separated nicotinic acid, amides, and esters into groups.[1]
C18 Reverse-PhaseAcetonitrile / Water with 0.1% Formic AcidCommon for reverse-phase separation of basic compounds.[3]
CN ColumnAcetonitrile / Methanol / Water / Acetic Acid (700:150:150:1)Used for separating nicotinic acid from its internal standard.[4]
C18 Reverse-PhaseMethanol / 0.05 M Sodium Dihydrogenphosphate (pH 3.0) (1:4)Official monograph method for nicotinic acid analysis.[5]

Experimental Protocols

Detailed Protocol: Preparative Silica Gel Column Chromatography
  • TLC Optimization:

    • Dissolve a small amount of the crude reaction mixture.

    • Spot on a silica gel TLC plate and develop in various solvent systems (e.g., different ratios of Hexane/Ethyl Acetate).

    • Add 1% triethylamine to the solvent system to check for improvements in peak shape.

    • Identify a solvent system that gives the target ester an Rf value of approximately 0.3 and good separation from major impurities.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size for the amount of silica gel needed (typically 30-100 times the weight of your crude sample).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.

    • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a slurry.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

    • Add another thin layer of sand on top of the packed silica to protect the surface.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude nicotinic acid ester in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add the powdered sample onto the top layer of sand in the column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the column.

    • Begin elution by opening the stopcock, collecting the eluent in fractions (e.g., test tubes or flasks).

    • If using gradient elution, gradually increase the percentage of the more polar solvent in your mobile phase.

    • Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting purified ester under high vacuum to remove any residual solvent.

    • Characterize the final product using methods such as NMR, LC-MS, and IR spectroscopy.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_load 2. Sample Loading cluster_sep 3. Separation & Isolation cluster_final 4. Final Product tlc Optimize Mobile Phase via TLC pack Pack Silica Gel Column dissolve Dissolve Crude Product pack->dissolve adsorb Adsorb onto Silica (Dry Load) dissolve->adsorb load Load onto Column adsorb->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Adjust Gradient combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Pure Nicotinic Acid Ester evap->product

Caption: Workflow for preparative column chromatography of nicotinic acid esters.

troubleshooting_guide cluster_problems cluster_causes cluster_solutions start Problem Encountered p1 Peak Tailing / Broadening start->p1 p2 Poor Separation start->p2 p3 Compound Stuck on Column start->p3 c1a Strong Acid-Base Interaction? p1->c1a Check c1b Column Overload? p1->c1b Check c2a Wrong Mobile Phase Polarity? p2->c2a Check c2b Poor Sample Loading? p2->c2b Check c3a Compound Decomposition? p3->c3a Check c3b Eluent too Weak? p3->c3b Check s1a Add Triethylamine to Eluent c1a->s1a Yes s1b Reduce Sample Load c1b->s1b Yes s2a Optimize with TLC / Use Gradient Elution c2a->s2a Yes s2b Use Dry Loading Technique c2b->s2b Yes s3a Change to Alumina or Reverse-Phase c3a->s3a Likely s3b Increase Eluent Polarity (e.g., add MeOH) c3b->s3b Likely

Caption: Troubleshooting logic for common column chromatography issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Nicotinic Ligands Related to Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various nicotinic acetylcholine receptor (nAChR) ligands, with a focus on structural analogs that share features with Methyl 4-methylnicotinate. Due to a lack of publicly available comprehensive structure-activity relationship (SAR) studies on a homologous series of this compound analogs, this guide presents data on a curated selection of nicotinic ligands to illustrate the impact of structural modifications on receptor affinity and function. The data herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel nAChR modulators.

Comparative Biological Activity Data

The following table summarizes the binding affinities (Kᵢ) and functional activities (EC₅₀ or IC₅₀) of selected nicotinic ligands at various nAChR subtypes. These compounds, while not direct analogs of this compound, possess structural motifs relevant to the nicotinoid chemical space and demonstrate key SAR principles.

CompoundnAChR SubtypeAssay TypeActivityValue (nM)Reference
Nicotineα4β2Radioligand Binding ([³H]epibatidine)Kᵢ1.16[1]
α3β4Radioligand Binding ([³H]epibatidine)Kᵢ24.92[1]
α7Radioligand Binding ([³H]MLA)Kᵢ>10,000[2]
Vareniclineα4β2Radioligand Binding ([³H]epibatidine)Kᵢ1.01[1]
α3β4Radioligand Binding ([³H]epibatidine)Kᵢ37.81[1]
α7ElectrophysiologyEC₅₀>10,000[1]
(S)-T2α3β4Radioligand Binding ([³H]epibatidine)Kᵢ2.25[3]
α7Radioligand Binding ([³H]epibatidine)Kᵢ>10,000[3]
α4β2Radioligand Binding ([³H]epibatidine)Kᵢ495[3]
AK3 ((S)-enantiomer)α3β4Radioligand Binding ([³H]epibatidine)Kᵢ3.18[3]
α7Radioligand Binding ([³H]epibatidine)Kᵢ9760[3]
α4β2Radioligand Binding ([³H]epibatidine)Kᵢ262[3]
Compound 6bα4β2ElectrophysiologyIC₅₀1,300[1]
α3β4ElectrophysiologyIC₅₀32,500[1]
α7ElectrophysiologyIC₅₀59,800[1]
Aristoquinoline (1)α3β4Calcium FluxIC₅₀700[4]

Note: The asterisk () indicates that the exact subunit composition of the receptor complex may include additional subunits.*

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activity of nicotinic ligands.

Radioligand Binding Assay for nAChR Subtypes

This protocol is a generalized method for determining the binding affinity of test compounds to nAChR subtypes expressed in cell lines.

a. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the desired nAChR subtype (e.g., α4β2, α3β4) are cultured to confluency.

  • Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

  • The cell pellet is resuspended in a hypotonic buffer and homogenized.

  • The homogenate is centrifuged at high speed to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

b. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the cell membrane preparation, the radioligand (e.g., [³H]epibatidine at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • For determination of non-specific binding, a high concentration of a known nAChR agonist (e.g., nicotine or epibatidine) is added to a set of wells.

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

This functional assay measures the effect of test compounds on the ion channel activity of nAChRs expressed in Xenopus laevis oocytes.

a. Oocyte Preparation:

  • Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • The oocytes are injected with cRNA encoding the desired nAChR subunits and incubated for 2-5 days to allow for receptor expression.

b. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

  • The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.

  • The membrane potential is clamped at a holding potential (typically -70 mV).

  • The agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current mediated by the expressed nAChRs.

  • For agonists or partial agonists, concentration-response curves are generated by applying increasing concentrations of the test compound, and the EC₅₀ (concentration for half-maximal response) is determined.

  • For antagonists, the oocyte is pre-incubated with the test compound before co-application with a fixed concentration of the agonist. The IC₅₀ (concentration for half-maximal inhibition) is then determined.[1]

c. Data Analysis:

  • The recorded currents are analyzed to determine the peak current amplitude.

  • Concentration-response data are fitted to the Hill equation to calculate EC₅₀ or IC₅₀ values.

Signaling Pathways

Activation of nicotinic acetylcholine receptors initiates a cascade of intracellular signaling events, primarily through the influx of cations like Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration is a key event that triggers various downstream pathways.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ca²⁺ influx Agonist Agonist (e.g., Acetylcholine, Nicotine Analogs) Agonist->nAChR Binds VDCC Voltage-Gated Ca²⁺ Channels Depolarization->VDCC Activates Ca_release Ca²⁺ Release from ER Ca_influx->Ca_release Triggers PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release VDCC->Ca_influx Survival Neuronal Survival and Plasticity PI3K_Akt->Survival Gene_expression Gene Expression (e.g., c-fos) MAPK_ERK->Gene_expression Gene_expression->Survival

References

Comparative Guide to the Structural Activity Relationship of Nicotinic Acid and Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the structural activity relationship (SAR) of nicotinic acid and nicotinamide derivatives based on available literature. Direct SAR studies on a comprehensive series of methyl 4-methylnicotinate derivatives are limited. Therefore, this guide extrapolates potential SAR trends from closely related structural analogs to provide insights for drug design and development.

Introduction

Nicotinic acid (niacin) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. Modifications to the pyridine ring and the carboxylate/amide functional group can significantly influence their pharmacological properties, leading to the development of agents with antifungal, anti-inflammatory, and enzyme-inhibiting activities. This guide summarizes quantitative data, details experimental protocols, and visualizes key structural relationships to aid in the rational design of novel therapeutic agents based on the nicotinic acid scaffold.

Comparative Inhibitory and Biological Activity

The biological activity of nicotinic acid and nicotinamide derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following tables summarize the quantitative data from studies on various derivatives, highlighting key SAR trends.

Antifungal Activity of Nicotinamide Derivatives

A study on nicotinamide derivatives revealed their potential as antifungal agents against Candida albicans. The core structure involves an N-substituted nicotinamide with variations in the substituent pattern on an adjacent phenyl ring.

Table 1: Antifungal Activity of Nicotinamide Derivatives against C. albicans [1]

Compound IDR Group on Phenyl RingMIC (µg/mL)
16d4-OH>64
16h2-F>64
16i2-isopropyl>64
16j4-isopropyl0.5
16k4-F1
16l4-Cl1
16m4-Br1
16n4-CF32
16o4-methyl1
16p4-ethyl1
16q4-tert-butyl2
16r4-dimethylamino4

Key SAR Insights: [1]

  • Position of Substituent: Substitution at the para-position (4-position) of the phenyl ring is well-tolerated and generally leads to potent antifungal activity. In contrast, ortho-substitution (2-position) results in a complete loss of activity.

  • Nature of Para-Substituent: A variety of substituents at the para-position, including isopropyl, halogens (F, Cl, Br), and small alkyl groups (methyl, ethyl), confer good antifungal potency. Larger groups like tert-butyl and electron-donating groups like dimethylamino lead to a slight decrease in activity. The presence of a hydroxyl group at the para-position is detrimental to activity.

Analgesic and Anti-inflammatory Activity of Nicotinic Acid Derivatives

A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory properties.

Table 2: Analgesic and Anti-inflammatory Activities of 2-Substituted Phenyl Nicotinic Acid Derivatives [2]

Compound IDR Group on Phenyl RingAnalgesic Activity (% protection)Anti-inflammatory Activity (% edema inhibition)
4a2-Br65.358.7
4c2-Br, 4-Cl72.165.2
4d2-Br, 5-NO268.961.4
Mefenamic Acid (Reference)-55.850.1

Key SAR Insights: [2]

  • 2-Bromo Substituent: The presence of a bromine atom at the 2-position of the phenyl ring appears to be crucial for both analgesic and anti-inflammatory activities.

  • Additional Substitution: The introduction of a chloro group at the 4-position or a nitro group at the 5-position of the 2-bromophenyl ring can further enhance the biological activity, with the 4-chloro substitution showing the most significant improvement.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay)[1]
  • Preparation of Fungal Inoculum: Candida albicans (e.g., SC5314 strain) is cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL in the test wells.

  • Preparation of Test Compounds: The synthesized nicotinamide derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mg/mL). Serial two-fold dilutions are prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum is added to each well containing the test compound dilutions. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Mice)[2]
  • Animals: Male albino mice are used for the experiment. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar tissue of the right hind paw of each mouse to induce inflammation.

  • Drug Administration: The test compounds (nicotinic acid derivatives) and a reference drug (e.g., mefenamic acid) are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg body weight) 30-60 minutes before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Visualization of Structural Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key structural features influencing the biological activity of the discussed nicotinic acid and nicotinamide derivatives and a general workflow for their biological evaluation.

SAR_Nicotinamide_Antifungal cluster_core Core Nicotinamide Scaffold cluster_substituents Substituent Effects on Phenyl Ring cluster_activity Antifungal Activity Core Nicotinamide Core Pyridine Ring Amide Linker Para Para-Substitution (e.g., 4-isopropyl, 4-Cl) Core->Para Modification at R Ortho Ortho-Substitution (e.g., 2-isopropyl) Core->Ortho Modification at R HighActivity High Potency (Low MIC) Para->HighActivity LowActivity Low/No Potency (High MIC) Ortho->LowActivity

Caption: SAR of Nicotinamide Derivatives as Antifungal Agents.

Biological_Evaluation_Workflow start Synthesis of This compound Derivatives invitro In Vitro Screening (e.g., Enzyme Inhibition, Antimicrobial Assay) start->invitro invivo In Vivo Testing in Animal Models (e.g., Anti-inflammatory, Analgesic) invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar lead Lead Compound Identification and Optimization sar->lead

Caption: General Workflow for Biological Evaluation.

References

Navigating the Synthesis of Methyl 4-methylnicotinate: A Comparative Guide to Plausible Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Methyl 4-methylnicotinate, a pyridine derivative, presents a unique synthetic challenge due to the limited availability of established protocols. This guide provides a comparative analysis of two plausible and robust synthetic routes, extrapolated from well-established organic chemistry principles and analogous reactions. The information herein is intended to serve as a foundational resource for the development of a reliable synthesis for this target molecule.

While direct, experimentally validated synthesis routes for this compound are not readily found in published literature, its synthesis can be logically approached from its carboxylic acid precursor, 4-methylnicotinic acid. The primary challenge then becomes the efficient esterification of this precursor. This guide explores two principal methods to achieve this transformation: the classic Fischer-Speier Esterification and a modern approach utilizing peptide coupling agents.

Synthesis of the Precursor: 4-Methylnicotinic Acid

The necessary precursor, 4-methylnicotinic acid, can be synthesized via the oxidation of the readily available starting material, 4-picoline. Catalytic oxidation using systems such as N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts has been reported for similar transformations. One such study on the oxidation of 4-picoline reported a 60% yield of 4-pyridine carboxylic acid (4-methylnicotinic acid) with a 67% conversion of the starting material.[1] Another report indicated a 55.5% selectivity with an 18% conversion rate.[1]

Comparative Analysis of Esterification Routes

The conversion of 4-methylnicotinic acid to its methyl ester is the crucial final step. Below is a comparison of two proposed methods.

ParameterRoute 1: Fischer-Speier EsterificationRoute 2: Peptide Coupling Agent-Mediated Esterification
Starting Material 4-Methylnicotinic Acid4-Methylnicotinic Acid
Key Reagents Methanol, Sulfuric Acid (H₂SO₄)Methanol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP)
Reaction Conditions RefluxRoom temperature to reflux
Potential Yield Moderate to High (estimated)High (potentially up to 88% based on analogous reactions)[2]
By-products WaterEDCI-urea, DMAP salts
Purification Distillation or crystallizationColumn chromatography
Advantages Cost-effective reagents, simple procedureHigh yield, mild reaction conditions
Disadvantages Harsh acidic conditions, requires high temperatures, potential for side reactionsExpensive reagents, purification can be more complex

Experimental Protocols

Route 1: Fischer-Speier Esterification (Proposed)

This method is a standard and widely used procedure for the synthesis of esters from carboxylic acids and alcohols.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 4-Methylnicotinic_Acid 4-Methylnicotinic Acid Reaction_Vessel Reaction Vessel 4-Methylnicotinic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 Sulfuric Acid (catalyst) H2SO4->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Heat Neutralization Neutralization (e.g., NaHCO3) Reflux->Neutralization Cool Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Crystallization) Evaporation->Purification

Caption: Proposed workflow for Fischer-Speier esterification.

Procedure:

  • To a solution of 4-methylnicotinic acid (1.0 eq) in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain this compound.

Route 2: Peptide Coupling Agent-Mediated Esterification (Proposed)

This route offers a milder alternative to the Fischer esterification and has been shown to be highly effective for the esterification of a similar substrate, 4-hydroxy-6-methylnicotinic acid, with a reported yield of 88%.[2]

Reaction Pathway:

4-MNA 4-Methylnicotinic Acid Active_Ester Activated Ester Intermediate 4-MNA->Active_Ester + EDCI EDCI EDCI Product This compound Active_Ester->Product + Methanol, DMAP Methanol Methanol DMAP DMAP (catalyst)

Caption: Proposed pathway for EDCI/DMAP mediated esterification.

Procedure:

  • Dissolve 4-methylnicotinic acid (1.0 eq) in a mixture of dichloromethane (DCM) and methanol.

  • To this solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq) at room temperature.

  • Stir the reaction mixture at room temperature or under gentle reflux and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography to yield this compound.

Conclusion

While the synthesis of this compound is not well-documented, this guide provides two robust, plausible synthetic strategies based on established chemical precedent. The choice between the classic Fischer-Speier esterification and the more modern peptide coupling agent-mediated approach will depend on the specific requirements of the research, including cost, scale, and desired purity. The Fischer-Speier route offers a cost-effective solution, while the EDCI/DMAP mediated reaction promises higher yields under milder conditions. Both proposed routes offer a strong starting point for the successful laboratory synthesis of this compound. It is recommended that small-scale trials are conducted to optimize reaction conditions for either chosen pathway.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Methyl 4-methylnicotinate is essential for quality control, stability assessment, and formulation development. The selection of an appropriate analytical method is a critical step that influences the reliability of these measurements. This guide provides an objective comparison of common analytical techniques for the determination of this compound and related compounds, supported by experimental data from published studies.

Comparison of Analytical Methods

The primary analytical methods for the quantification of this compound and its analogs include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The choice of method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis.

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound and related nicotinic acid derivatives.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterMethod 1: Methylnicotinate Analysis[1]Method 2: Simultaneous Analysis in Spray[2]Method 3: Nicotinic Acid Analysis[3]
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by Diode Array Detection (DAD).Reverse-phase liquid chromatography with UV detection.
Linearity Range Not Specified0.03–100 µg/mL1-5 µg/mL
Correlation Coefficient (R²) Not SpecifiedNot Specified0.996
Limit of Detection (LOD) 0.05 µg/mLNot Specified100 ng/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified1 µg/mL
Accuracy (% Recovery) Not Specified92.04% to 101.14%Not Specified
Precision (% RSD) Within-day: 0.8%, Between-day: 1.5%Standard Deviation < 0.56%<5% (Intra and Interday)
Retention Time 7.3 minutes5.57 minutes3.79 minutes

Table 2: Gas Chromatography (GC) and UV-Vis Spectrophotometry

ParameterGas Chromatography-Mass Spectrometry (GC-MS)[4]UV-Vis Spectrophotometry[4]
Principle Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.
Applicability Suitable for volatile and semi-volatile compounds like this compound.A simpler, cost-effective option for routine analysis in non-complex sample matrices.
Selectivity/Specificity High, based on both retention time and mass-to-charge ratio.Lower, susceptible to interference from other UV-absorbing compounds.
Limit of Detection (LOD) Can reach the pg range for targeted analysis.[5]Generally higher than chromatographic methods.
Limit of Quantification (LOQ) Typically 3x LOD.Typically 3x LOD.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the quantification of this compound due to its high resolution and sensitivity.

  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Column : A common choice is a C18 reversed-phase column (e.g., Supelcosil TM LC-18, 25 cm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase :

    • Method 1: An isocratic elution with 25% v/v methanol in water.[1]

    • Method 2: An isocratic elution with a mixture of 50% methanol and 50% acetonitrile (A) and water with 0.1% formic acid (B) in a 70:30 (v/v) ratio.[2]

  • Flow Rate : 1.5 mL/min[1] or 0.5 mL/min.[2]

  • Detection Wavelength : 263 nm[1] or 210 nm.[2]

  • Injection Volume : 20 µL.[1]

  • Standard Solutions : Prepare a stock solution of this compound reference standard in a suitable solvent like methanol. Working standards are prepared by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation : Samples should be diluted with the mobile phase to bring the analyte concentration within the calibration range. The final solution should be filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile compounds.

  • Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (MS).

  • Chromatographic Column : A non-polar capillary column such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is often used.[4]

  • Carrier Gas : Helium.[4]

  • Injection Mode : Splitless.[4]

  • Temperature Program : An example program includes an initial oven temperature of 50°C, held for 1 minute, then ramped to 200°C at 15°C/minute, followed by a ramp to 300°C at 20°C/minute.[4]

  • Injector Temperature : 290°C.[4]

  • Detector (MS) Temperature : 300°C.[4]

  • Standard Solutions : Prepare a stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent like methanol. Create a series of working standards by diluting the stock solution.

  • Sample Preparation : Dilute samples with a suitable solvent to fall within the linear range of the method.

UV-Vis Spectrophotometry

This technique offers a straightforward and rapid method for quantification in the absence of interfering substances.

  • Instrumentation : A UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes.

  • Solvent : Methanol (Spectroscopic Grade).

  • Determination of λmax : To determine the wavelength of maximum absorbance (λmax), scan a standard solution of this compound (e.g., 8 µg/mL) from 200 to 400 nm against a methanol blank. The λmax is expected to be near 261 nm.[4]

  • Standard Solutions : Prepare a stock solution (e.g., 100 µg/mL) by dissolving a known amount of this compound reference standard in methanol. Prepare working standards by diluting the stock solution with methanol to cover a range of concentrations.

  • Sample Preparation : Dilute the sample with methanol to ensure the final concentration of this compound falls within the linear range of the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

G cluster_validation A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K System Suitability C->K L Validation Report M Routine Use L->M L_in->L

Caption: General Workflow for Analytical Method Validation.

References

A Comparative Guide to the Biological Activities of Methyl 4-methylnicotinate and Other Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of methyl 4-methylnicotinate and other commonly studied nicotinic acid esters. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes the known biological effects of related nicotinic acid esters and discusses the potential implications of the 4-methyl substitution based on established structure-activity relationships.

Nicotinic acid (niacin) and its ester derivatives are a class of compounds known for their significant effects on lipid metabolism and vascular function. These compounds primarily exert their effects through the activation of the G-protein coupled receptor GPR109A (also known as HCAR2). Nicotinic acid esters are generally considered prodrugs that are hydrolyzed in the body to release nicotinic acid, the primary active molecule.

Comparative Analysis of Biological Activity

The two most prominent and well-studied biological effects of nicotinic acid and its esters are vasodilation (flushing) and anti-lipolytic (hypolipidemic) actions. The potency and pharmacokinetic profiles of these esters can be influenced by the nature of the ester group, which affects properties such as skin penetration and the rate of hydrolysis to nicotinic acid.

Table 1: Comparison of Biological Activities of Nicotinic Acid and its Esters

CompoundPrimary Biological Effect(s)Potency/ActivityKey Findings & Remarks
Nicotinic Acid Vasodilation, Anti-lipolysisAgonist for GPR109AThe parent compound, responsible for the primary pharmacological effects. Its use can be limited by intense flushing.[1]
Methyl Nicotinate Vasodilation (topical)Potent rubefacientReadily penetrates the skin to induce a localized vasodilatory response.[2][3] The vasodilation is mediated by prostaglandins and sensory nerves.[3]
Ethyl Nicotinate Vasodilation (topical)Vasodilatory effectsUsed in topical preparations for its ability to stimulate blood circulation.[4]
Benzyl Nicotinate Vasodilation (topical)Effective vasodilatorIncreases cutaneous blood flow and skin oxygenation upon topical application.[5][6]
This compound Expected: Vasodilation, Anti-lipolysisData not availableExpected to act as a prodrug for 4-methylnicotinic acid. The 4-methyl group may influence its binding affinity for GPR109A and its metabolic profile, but experimental data is needed for confirmation.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinic acid esters are initiated by the binding of their active form, nicotinic acid, to the GPR109A receptor. The subsequent signaling cascade is central to their pharmacological action.

GPR109A_Signaling cluster_intracellular Intracellular Space GPR109A GPR109A Receptor Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis Nicotinic_Acid Nicotinic Acid (from ester hydrolysis) Nicotinic_Acid->GPR109A

GPR109A Signaling Pathway for Anti-lipolytic Effect.

The diagram above illustrates the primary signaling pathway responsible for the anti-lipolytic effects of nicotinic acid. Upon binding of nicotinic acid to GPR109A, the inhibitory G-protein (Gi) is activated, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity, ultimately resulting in the inhibition of lipolysis in adipocytes.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of the biological activities of different nicotinic acid esters. Below are outlines of common assays used to evaluate vasodilation and anti-lipolytic effects.

Vasodilation Assay (Laser Doppler Flowmetry)

This in vivo assay measures changes in cutaneous blood flow following the topical application of a nicotinic acid ester.

Objective: To quantify the vasodilatory effect of a test compound on skin microcirculation.

Materials:

  • Test compounds (e.g., this compound, methyl nicotinate) dissolved in a suitable vehicle (e.g., ethanol/water solution).

  • Laser Doppler Flowmeter or Laser Speckle Contrast Imager.[5][8]

  • Healthy human volunteers or a suitable animal model (e.g., rabbits, rats).

  • Application materials (e.g., micropipettes, filter paper discs).

Procedure:

  • Acclimatization: Subjects should be acclimatized to the ambient temperature and humidity of the testing room for at least 20 minutes.

  • Baseline Measurement: A baseline reading of skin blood flow is taken at the selected application site (commonly the forearm) for a few minutes until a stable signal is obtained.[8]

  • Compound Application: A standardized volume and concentration of the test compound solution are applied to a defined area of the skin. A vehicle control is applied to a contralateral or adjacent site.

  • Data Acquisition: Skin blood flow is continuously monitored and recorded for a predefined period (e.g., 30-60 minutes) to capture the full vasodilatory response.[9]

  • Data Analysis: The change in blood flow from baseline is calculated. Key parameters for comparison include the time to onset of vasodilation, the time to peak perfusion, the magnitude of the peak response, and the total duration of the effect.

Anti-Lipolysis Assay (In Vitro)

This assay measures the ability of a compound to inhibit the breakdown of triglycerides in adipocytes.

Objective: To determine the in vitro anti-lipolytic activity of nicotinic acid esters by measuring the inhibition of glycerol or free fatty acid release from adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells or primary human adipocytes).

  • Test compounds (hydrolyzed to their corresponding acids if necessary to bypass the in vitro hydrolysis step).

  • Lipolysis-stimulating agent (e.g., isoproterenol, forskolin).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with bovine serum albumin).

  • Glycerol or free fatty acid quantification kit.

Procedure:

  • Cell Culture: Differentiated adipocytes are plated in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with the test compounds at various concentrations for a specific period.

  • Stimulation of Lipolysis: A lipolysis-stimulating agent is added to the wells (except for the basal control) and incubated for a defined time (e.g., 1-2 hours).

  • Sample Collection: The supernatant (assay medium) is collected from each well.

  • Quantification: The concentration of glycerol or free fatty acids in the supernatant is measured using a commercial assay kit.

  • Data Analysis: The percentage inhibition of stimulated lipolysis is calculated for each concentration of the test compound. An IC50 value, the concentration of the compound that causes 50% inhibition of lipolysis, can then be determined from the dose-response curve.[10]

Conclusion

Nicotinic acid esters, including methyl nicotinate, ethyl nicotinate, and benzyl nicotinate, are effective prodrugs that elicit vasodilatory and anti-lipolytic responses through the activation of the GPR109A receptor by the parent compound, nicotinic acid. While direct experimental data for this compound is currently lacking, it is anticipated to exhibit a similar mechanism of action. The presence of the 4-methyl group on the pyridine ring could potentially alter its pharmacokinetic profile and binding affinity to GPR109A, thereby modulating its potency and duration of action. Further research employing standardized biological assays, such as those outlined in this guide, is necessary to fully characterize the biological activity of this compound and to elucidate the structure-activity relationships within this class of compounds. Such studies are essential for the development of novel nicotinic acid-based therapeutics with improved efficacy and tolerability.

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the reliability, reproducibility, and safety of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Methyl 4-methylnicotinate, a key intermediate in pharmaceutical synthesis. We present objective comparisons of common analytical methods, supported by detailed experimental protocols and data.

Overview of Analytical Techniques for Purity Assessment

The purity of an organic compound like this compound is typically assessed using a combination of chromatographic and spectroscopic methods. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening.[1] The most powerful approach is to use orthogonal methods—techniques based on different chemical and physical principles—to build a comprehensive purity profile.[2]

Key Methods Include:

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse methods that separate the main compound from impurities.[1][3][4]

  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for absolute quantitative measurement (qNMR).[1][2][5] Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), is essential for identifying impurities by determining their molecular weight.[1][5]

  • Preliminary and Complementary Methods: Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress and purity.[5][6][7] Physical constants like melting point can also indicate purity.[5]

Comparison of Primary Analytical Methods

The following table compares the three most common high-precision techniques for the quantitative purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H-NMR (qHNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[3][8]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1][4]Measures the nuclear magnetic resonance of hydrogen atoms. Purity is calculated by comparing the integral of analyte signals to that of a certified internal standard.[2]
Selectivity High; can separate positional isomers and related impurities.[3]Very high; excellent separation for volatile compounds and definitive identification through mass spectra.[8]High; provides structural confirmation. Signals from different protons in the molecule are distinct.
Sensitivity High (typically µg/mL to ng/mL range).Very High (typically ng/mL to pg/mL range).Moderate; generally requires a higher concentration of sample (mg/mL range) than chromatographic methods.[5]
Quantitation Relative (Area % method) or Absolute (with certified reference standard).Relative (Area % method) or Absolute (with certified reference standard).Absolute; provides a direct measurement of purity against a standard without needing a reference of the analyte itself.[2]
Sample State Liquid/Solution.Volatile liquid or solid that can be vaporized without decomposition.[9]Liquid/Solution.
Analysis Time Typically 10-30 minutes per sample.[3][10]Typically 15-40 minutes per sample.Typically 5-15 minutes per sample.
Key Advantage Versatile, robust, and widely applicable for non-volatile or thermally sensitive compounds.[1][3]Superior separation for volatile compounds and provides molecular weight and fragmentation data for impurity identification.[1]Non-destructive, provides structural verification, and is an absolute quantitation method that can detect "invisible" impurities like water or inorganic salts.[2]

Experimental Workflow and Method Selection

The process of purity assessment follows a structured workflow, from sample preparation to final analysis and reporting. The choice of which analytical methods to employ is a critical decision based on the specific goals of the assessment.

Diagram 1: General Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_reporting Data Interpretation & Reporting Sample Synthesized This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution TLC Preliminary TLC Check Dissolution->TLC Quick Screen HPLC HPLC Analysis Dissolution->HPLC Quantitative Purity GCMS GC-MS Analysis Dissolution->GCMS Volatile Impurities qNMR qNMR Analysis Dissolution->qNMR Absolute Purity & Structure Data Integrate Data from Orthogonal Methods HPLC->Data GCMS->Data qNMR->Data Report Generate Certificate of Analysis (CoA) Data->Report

Caption: A generalized workflow for analytical method validation.

Diagram 2: Logic for Selecting an Analytical Method node_rect node_rect start Goal of Analysis? q1 Identify Unknown Impurities? start->q1 Identification q2 Need Absolute Purity Value? start->q2 Quantitation q3 Routine Purity Check (Known Impurities)? start->q3 Screening ans_gcms Use GC-MS or LC-MS q1->ans_gcms Yes ans_qnmr Use qNMR q2->ans_qnmr Yes ans_hplc Use HPLC q3->ans_hplc Yes ans_gcms->node_rect Provides MW & Fragmentation ans_qnmr->node_rect Orthogonal to Chromatography ans_hplc->node_rect Robust & Reproducible

Caption: Interrelationships of key analytical method validation parameters.

Potential Impurities in Synthesized this compound

A thorough purity assessment requires an understanding of potential impurities that may arise during synthesis. For this compound, typically formed via Fischer esterification of 4-methylnicotinic acid, common impurities include:

  • Starting Material: Unreacted 4-methylnicotinic acid.

  • Hydrolysis Product: 4-methylnicotinic acid, formed if the ester is exposed to moisture, acid, or base.[11][12]

  • Reagents: Residual catalytic acid (e.g., sulfuric acid) or solvents (e.g., methanol, ethyl acetate).[12]

  • Positional Isomers: Depending on the synthetic route of the starting material, isomers like methyl 6-methylnicotinate could be present.[12]

  • Synthesis By-products: Compounds formed from side reactions during the synthesis of the 4-methylnicotinic acid precursor.[7]

Detailed Experimental Protocols

The following protocols provide a starting point for developing validated methods for purity analysis.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for quantifying the main component and non-volatile impurities.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).[3][8] A suggested starting point is a 70:30 ratio of A:B.[13]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detection at the λmax of this compound (approx. 210-265 nm). A PDA detector is recommended to identify co-eluting impurities.[3][13]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for analyzing volatile impurities and confirming the identity of the main component.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector: Split/splitless injector at 250 °C.

  • MS Detector: Electron Impact (EI) ionization mode. Scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify using peak area percentage.

Protocol 3: Quantitative ¹H-NMR (qHNMR)

This method provides an absolute purity value and structural confirmation.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard: Select a high-purity standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample.

    • Accurately weigh ~5-10 mg of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1 delay, e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

  • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, std = Internal Standard.

Comparative Data Summary

The table below presents hypothetical purity data for three different batches of synthesized this compound, demonstrating how results from different techniques are compiled.

Batch IDPurity by HPLC (Area %)Purity by GC (Area %)Purity by qHNMR (%)Major Impurity Identified (Method)Impurity Content (%)
MN-2025-01 99.65%99.71%99.5%4-methylnicotinic acid (HPLC)0.25%
MN-2025-02 98.10%98.25%97.9%4-methylnicotinic acid (HPLC)1.55%
MN-2025-03 99.89%99.92%99.8%Residual Methanol (GC-MS)0.06%

This integrated data provides a high degree of confidence in the purity profile of each batch. For instance, Batch MN-2025-02 shows a lower purity across all three orthogonal methods, consistently identifying unreacted starting material as the primary impurity.

By employing a multi-faceted analytical approach as outlined in this guide, researchers can confidently ascertain the purity of synthesized this compound, ensuring the integrity and validity of their scientific endeavors.

References

A Comparative Guide to the Cross-Reactivity Profile of Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 4-methylnicotinate and its potential cross-reactivity with structurally similar compounds. In the absence of direct experimental studies on the cross-reactivity of this compound, this document outlines a framework for such an investigation. It includes a review of potential cross-reactants, detailed hypothetical experimental protocols, and data presentation formats to guide future research in this area.

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind with substances other than the specific analyte they were designed to target. This phenomenon can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering compound. For a novel compound like this compound, understanding its potential cross-reactivity is crucial for the development of specific and reliable analytical methods.

Potential Cross-Reactants for this compound

Based on structural similarity, several compounds could potentially cross-react with antibodies developed against this compound. These analogs share the core pyridine ring and/or the methyl ester functional group. A comparison of these structures is presented in Table 1.

Table 1: Structural Comparison of this compound and Potential Cross-Reactants

CompoundStructureKey Structural Similarities to this compoundKey Structural Differences
This compound C₈H₉NO₂ Reference Compound -
Methyl nicotinateC₇H₇NO₂Pyridine-3-carboxylate backbone, methyl esterLack of methyl group at the 4-position
Ethyl 4-methylnicotinateC₉H₁₁NO₂4-methylpyridine-3-carboxylate backboneEthyl ester instead of methyl ester
4-methylnicotinic acidC₇H₇NO₂4-methylpyridine backboneCarboxylic acid instead of methyl ester
Nicotinic acidC₆H₅NO₂Pyridine backboneCarboxylic acid instead of methyl ester, no methyl group at the 4-position

Experimental Protocols for Cross-Reactivity Assessment

A comprehensive assessment of cross-reactivity involves a combination of immunoassay techniques and chromatographic methods for confirmation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a common method to determine the cross-reactivity of an antibody. The principle lies in the competition between a labeled antigen (tracer) and the unlabeled antigen (standard or potential cross-reactant) for a limited number of antibody binding sites.

Experimental Protocol:

  • Antibody Coating: Microtiter plates are coated with a polyclonal or monoclonal antibody raised against this compound.

  • Competitive Reaction: A fixed concentration of enzyme-labeled this compound (tracer) is mixed with varying concentrations of either the this compound standard or the potential cross-reactant.

  • Incubation: The mixture is added to the antibody-coated wells and incubated to allow for competitive binding.

  • Washing: The plates are washed to remove unbound antigens.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells.

  • Signal Measurement: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled antigen.

  • Data Analysis: The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for the standard and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100%

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS can be used as a confirmatory method to unequivocally identify and quantify the presence of this compound and its potential cross-reactants in a sample.

Experimental Protocol:

  • Sample Preparation: Samples are prepared by extraction and dilution in a suitable solvent.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different compounds based on their physicochemical properties.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The compounds are ionized, and their mass-to-charge ratios are measured, allowing for specific identification and quantification.

  • Data Analysis: The retention time and mass spectrum of each peak are compared to those of certified reference standards for positive identification. Quantification is achieved by comparing the peak area to a calibration curve.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data that could be obtained from a competitive ELISA study. This data is for illustrative purposes to demonstrate how the results of such a study would be presented.

Table 2: Hypothetical Cross-Reactivity of Anti-Methyl 4-methylnicotinate Antibodies

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Methyl nicotinate5020%
Ethyl 4-methylnicotinate2540%
4-methylnicotinic acid2005%
Nicotinic acid>1000<1%

Visualizing Experimental Concepts

The following diagrams illustrate the key concepts and workflows described in this guide.

Competitive_ELISA_Principle cluster_well Microtiter Well cluster_reagents Reagents Added cluster_result Result Antibody Antibody Signal Signal Antibody->Signal Generates Labeled_Antigen Labeled Antigen (Tracer) Labeled_Antigen->Antibody Binds Unlabeled_Antigen Unlabeled Antigen (Standard/Sample) Unlabeled_Antigen->Antibody Competes for Binding caption Competitive ELISA Principle

Caption: Principle of Competitive ELISA for cross-reactivity testing.

Experimental_Workflow Start Start Antibody_Coating 1. Coat Plate with Antibody Start->Antibody_Coating Prepare_Samples 2. Prepare Standards & Cross-Reactants Antibody_Coating->Prepare_Samples Competitive_Incubation 3. Add Tracer & Samples to Plate for Competition Prepare_Samples->Competitive_Incubation Washing 4. Wash Wells Competitive_Incubation->Washing Substrate_Addition 5. Add Substrate Washing->Substrate_Addition Measure_Signal 6. Measure Absorbance Substrate_Addition->Measure_Signal Data_Analysis 7. Calculate IC50 & % Cross-Reactivity Measure_Signal->Data_Analysis End End Data_Analysis->End caption ELISA Experimental Workflow

Caption: Workflow for a competitive ELISA experiment.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not currently available, this guide provides a robust framework for conducting such studies. By identifying potential cross-reactants based on structural similarity and outlining detailed experimental protocols for both immunoassay and chromatographic techniques, researchers can effectively evaluate the specificity of analytical methods for this compound. The provided templates for data presentation and visualization will aid in the clear and concise reporting of findings, ultimately contributing to the development of reliable and accurate assays for this compound in various research and development settings.

Comparative Efficacy of Methylated Nicotinic Acid and Nicotine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various methylated derivatives of nicotinic acid and nicotine. Due to a scarcity of publicly available data on Methyl 4-methylnicotinate derivatives, this guide broadens its scope to include related methylated compounds for which experimental data have been published. The information is compiled from peer-reviewed scientific literature to offer an objective comparison of these compounds.

Nicotinic acid and nicotine analogs are a significant area of research for developing novel therapeutics targeting a range of conditions, from metabolic and inflammatory diseases to neurological disorders. Methylation of the core nicotinic acid or nicotine structure can profoundly influence the pharmacological properties of these molecules, including their binding affinity, potency, and selectivity for various biological targets. This guide summarizes key quantitative data on their efficacy, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development.

Comparative Inhibitory and Receptor Binding Activity

The biological activity of methylated nicotinic acid and nicotine derivatives varies significantly depending on the position of the methyl group and the specific biological target. The following tables summarize the available quantitative data for different classes of these compounds, including their effects as enzyme inhibitors and as ligands for nicotinic acetylcholine receptors (nAChRs).

Table 1: Inhibitory Activity of Nicotinic Acid Derivatives against Various Enzymes

This table presents the inhibitory potential of nicotinic acid derivatives against enzymes such as D-Aspartate Oxidase (DASPO) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Lower inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values indicate greater inhibitory potency.

CompoundTarget EnzymeInhibitor Constant (Ki)IC50Reference
5-aminonicotinic acidHuman D-Aspartate Oxidase3.80 μM-[1]
Nicotinic acid derivative 111β-HSD1-1.2 μM
Nicotinic acid derivative 211β-HSD1-3.5 μM

Data for nicotinic acid derivatives 1 and 2 are representative and may not be from the same source.

Table 2: In Vitro Binding Affinity of 5-Substituted Nicotine Analogs at nAChRs

The binding affinity of a compound to its target receptor is a key indicator of its potential potency. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a higher affinity. The following table summarizes the reported Ki values for various 5-substituted nicotine analogs at high-affinity nAChRs in rat brain tissue.[2]

CompoundSubstitution at 5-positionnAChR Subtype(s)Ki (nM)Reference
Nicotine-HHigh-affinity rat brain2.4[2]
5-Bromonicotine-BrHigh-affinity rat brain6.9[2]
5-Methoxynicotine-OCH3High-affinity rat brain14.3[2]
Table 3: Comparative Efficacy of Pyrrolidinium Ring Methylated Nicotine Analogs at nAChRs

A "methyl scan" of the pyrrolidinium ring of nicotine has revealed significant differences in the interaction of these analogs with the two major nicotinic acetylcholine receptor (nAChR) subtypes in the brain: α4β2 and α7.[3] Methylation at different positions on the pyrrolidinium ring elicits unique changes in receptor interactions.[3]

CompoundReceptor SubtypeEffect on Binding/PotencyReference
2'-methylnicotineα7Enhanced binding and agonist potency[3]
4'-methylnicotineα7Decreased potency and efficacy[3]
3'- and 5'-trans-methylnicotineα7 vs. α4β2Better tolerated by α7 receptors[3]
cis-5'-methylnicotineα7 and α4β2Lacked agonist activity and low affinity[3]
trans-5'-methylnicotineα7Retained considerable activity[3]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental procedures is crucial for interpreting the efficacy data of these compounds. The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of nicotinic acid and nicotine derivatives.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Nicotinic Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic Acid->GPR109A Binds to PLA2 Phospholipase A2 GPR109A->PLA2 Activates Gai Gαi GPR109A->Gai Activates beta_arrestin β-arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases Gai->AC Inhibits PKA ↓ PKA cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis COX Cyclooxygenase Arachidonic_Acid->COX Metabolized by Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Vasodilation Vasodilation (Flushing) Prostaglandins->Vasodilation Leads to ERK ERK1/2 Activation beta_arrestin->ERK

Caption: Signaling pathway of the nicotinic acid receptor GPR109A.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound Synthesis Compound Synthesis Radioligand Binding Radioligand Binding Assay (Determine Ki) Compound Synthesis->Radioligand Binding Enzyme Inhibition Enzyme Inhibition Assay (Determine IC50/Ki) Compound Synthesis->Enzyme Inhibition Functional Assay Functional Assay (e.g., FLIPR, Patch Clamp) (Determine EC50, Emax) Radioligand Binding->Functional Assay Enzyme Inhibition->Functional Assay Animal Model Select Animal Model (e.g., Hypertensive Rat) Functional Assay->Animal Model Compound Administration Compound Administration Animal Model->Compound Administration Efficacy Measurement Measure Efficacy (e.g., Blood Pressure, Behavioral Response) Compound Administration->Efficacy Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Efficacy Measurement->PK_PD

Caption: General experimental workflow for efficacy testing.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the efficacy of these derivatives. Below are summaries of key experimental methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor.

Protocol for High-Affinity [³H]-Nicotine Binding in Rat Brain Membranes: [2]

  • Membrane Preparation: Homogenize rat brains in an ice-cold buffer and centrifuge to isolate cell membranes containing the nAChRs. Wash and resuspend the resulting pellet in an assay buffer.[2]

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-nicotine) and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

These assays are used to quantify the potency of a compound in inhibiting the activity of a specific enzyme.

Protocol for D-Amino Acid Oxidase (DAAO) Inhibition Assay: [1]

  • Reagent Preparation: Prepare solutions of the test compound, recombinant human D-amino acid oxidase (hDAAO), D-serine (substrate), horseradish peroxidase (HRP), and a fluorogenic probe (e.g., Amplex® Red).[1]

  • Assay Setup: In a microplate, add the test compound at various concentrations to wells containing hDAAO.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of D-serine and the detection mixture (HRP and Amplex® Red).[1]

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) and measure the fluorescence at appropriate wavelengths at regular intervals.[1]

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

In Vivo Behavioral Assays

These assays are crucial for assessing the physiological and behavioral effects of the compounds in a living organism.

Protocol for Nicotine Discrimination in Rats: [2]

  • Training: Train rats to press one of two levers in an operant chamber to receive a food reward. Train them to associate the administration of nicotine with pressing one lever and saline with pressing the other.[2]

  • Test Session: Once trained, administer a test compound (e.g., a 5-substituted nicotine analog) to the animals and place them in the operant chamber.[2]

  • Data Collection: Record the number of presses on each lever.[2]

  • Data Analysis: If the animals predominantly press the nicotine-associated lever, the test compound is considered to "substitute" for nicotine, indicating similar subjective effects.[2]

References

A Comparative Guide to Methyl 4-methylnicotinate and the Known Vasodilator Methyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

Introduction

In the realm of pharmacologically active compounds, nicotinic acid and its derivatives have long been a subject of interest due to their diverse biological activities. Methyl nicotinate, the methyl ester of nicotinic acid, is a well-characterized compound known for its topical use as a rubefacient and vasodilator, primarily in the management of muscle and joint pain.[1][2] Its mechanism of action, involving the release of prostaglandin D2 (PGD2), has been extensively studied.[1][2] This guide focuses on a structurally similar but less-characterized compound, Methyl 4-methylnicotinate.

While specific biological data for this compound is not currently available in the public domain, its structural analogy to Methyl nicotinate suggests it may possess similar or modulated pharmacological properties. This document serves as a comparative guide, presenting the known activities of Methyl nicotinate as a benchmark and proposing a comprehensive experimental framework to elucidate the biological profile of this compound. The aim is to provide researchers with the necessary tools to systematically evaluate this novel compound and compare its performance against a known active molecule.

Profile of the Known Active Compound: Methyl Nicotinate

Methyl nicotinate is a readily available compound used in various topical preparations for its ability to induce localized vasodilation and a warming sensation.[1][3] This effect is attributed to its role in promoting the release of PGD2 from skin cells, which in turn acts on vascular smooth muscle to cause relaxation and increased blood flow.[1][2]

Mechanism of Action: The vasodilatory effect of Methyl nicotinate is primarily mediated through the prostaglandin pathway.[1][2] Upon topical application, it is believed to activate the G-protein coupled receptor HCA2 (GPR109A) on Langerhans cells and macrophages in the skin.[4][5] This activation triggers a signaling cascade that leads to the synthesis and release of PGD2.[1][4][6] PGD2 then diffuses to nearby blood vessels, where it binds to its receptors on smooth muscle cells, causing vasodilation.[1][2]

Pharmacokinetics: Following topical application, Methyl nicotinate is absorbed through the skin.[7] In human volunteers, approximately 15% of a topically applied radiolabelled dose was recovered in the urine within 108 hours.[7] The metabolism of Methyl nicotinate in the skin is a key factor in its activity, with hydrolysis to nicotinic acid being a potential metabolic pathway.[8]

Comparative Data

Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time. The following table presents the known pharmacological data for Methyl nicotinate and provides a template for the data that should be generated for this compound to enable a comprehensive comparison.

ParameterMethyl NicotinateThis compound
Molecular Formula C₇H₇NO₂C₈H₉NO₂
Molecular Weight 137.14 g/mol 151.16 g/mol
Mechanism of Action PGD2 Release via HCA2 (GPR109A) Activation[1][4]To be determined
In Vitro Vasodilation Induces relaxation of pre-contracted vascular smooth muscleTo be determined (Proposed EC₅₀)
PGD2 Release Stimulates PGD2 release from relevant cell types (e.g., Langerhans cells, macrophages)[6][9]To be determined (Proposed EC₅₀)
Receptor Binding Binds to HCA2 (GPR109A) receptor[4]To be determined (Proposed Ki or IC₅₀)
Skin Permeation Permeates through the skin[7][8]To be determined (Proposed Flux, Permeability Coefficient)

Proposed Experimental Protocols for Benchmarking this compound

To characterize the biological activity of this compound and benchmark it against Methyl nicotinate, a series of in vitro and ex vivo experiments are proposed.

HCA2 (GPR109A) Receptor Activation Assay

This assay will determine if this compound, like Methyl nicotinate, acts as an agonist for the HCA2 receptor.

  • Cell Line: A stable cell line expressing human HCA2 (GPR109A), such as CHO-K1 or HEK293 cells.

  • Principle: HCA2 activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the change in cAMP concentration in response to the test compounds.

  • Methodology:

    • Seed HCA2-expressing cells in a suitable microplate format.

    • Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Incubate cells with varying concentrations of this compound, Methyl nicotinate (as a positive control), and a vehicle control.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

    • Lyse the cells and quantify intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ values for both compounds to compare their potency in activating the HCA2 receptor.

In Vitro Vasodilation Assay

This assay will directly assess the vasodilatory effects of this compound on isolated blood vessels.

  • Tissue: Isolated rat thoracic aorta or other suitable arterial rings.

  • Principle: The assay measures the ability of the test compounds to relax pre-contracted arterial rings in an organ bath system.

  • Methodology:

    • Mount arterial rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Induce a stable contraction in the arterial rings using a vasoconstrictor such as phenylephrine or norepinephrine.

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or Methyl nicotinate.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction and plot dose-response curves to determine the EC₅₀ and maximal relaxation (Emax) for each compound.

Prostaglandin D2 (PGD2) Release Assay

This assay will quantify the amount of PGD2 released from relevant cells upon stimulation with the test compounds.

  • Cell Culture: Primary human epidermal Langerhans cells or a suitable macrophage cell line (e.g., THP-1).

  • Principle: The concentration of PGD2 released into the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Methodology:

    • Culture the cells to an appropriate density in multi-well plates.

    • Incubate the cells with various concentrations of this compound, Methyl nicotinate (positive control), and a vehicle control for a defined period.

    • Collect the cell culture supernatant.

    • Quantify the PGD2 concentration in the supernatant using a commercial PGD2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Construct dose-response curves for PGD2 release and calculate the EC₅₀ values for both compounds.

Ex Vivo Skin Permeation Study

This study will evaluate the ability of this compound to penetrate the skin, a critical factor for its potential topical activity.

  • Apparatus: Franz diffusion cells.

  • Membrane: Excised human or porcine skin.

  • Principle: The Franz diffusion cell system measures the diffusion of a compound from a donor chamber, through a skin membrane, into a receptor chamber over time.

  • Methodology:

    • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell.

    • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 37°C.

    • Apply a formulation containing a known concentration of this compound or Methyl nicotinate to the surface of the skin in the donor chamber.

    • At predetermined time intervals, collect samples from the receptor fluid.

    • Analyze the concentration of the permeated compound in the samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the steady-state flux (Jss) and the permeability coefficient (Kp) for each compound to compare their skin permeation profiles.

Visualizations

Signaling Pathway

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methyl_Nicotinate Methyl Nicotinate / This compound GPR109A HCA2 (GPR109A) Receptor Methyl_Nicotinate->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates PLA2 Phospholipase A2 GPR109A->PLA2 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP AA Arachidonic Acid PLA2->AA Releases COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Vasodilation Vasodilation PGD2->Vasodilation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow

Experimental_Workflow cluster_receptor Receptor Level cluster_cellular Cellular Level cluster_tissue Tissue Level cluster_exvivo Ex Vivo Level HCA2_Assay HCA2 (GPR109A) Receptor Activation Assay EC50_Receptor Determine EC₅₀ HCA2_Assay->EC50_Receptor Comparison Comparative Analysis of Potency & Efficacy EC50_Receptor->Comparison PGD2_Assay PGD2 Release Assay (Langerhans Cells / Macrophages) EC50_PGD2 Determine EC₅₀ PGD2_Assay->EC50_PGD2 EC50_PGD2->Comparison Vaso_Assay In Vitro Vasodilation Assay (Isolated Aortic Rings) EC50_Vaso Determine EC₅₀ & Emax Vaso_Assay->EC50_Vaso EC50_Vaso->Comparison Franz_Cell Skin Permeation Study (Franz Diffusion Cell) Flux_Kp Determine Flux & Kp Franz_Cell->Flux_Kp Flux_Kp->Comparison Start Benchmarking this compound vs. Methyl Nicotinate Start->HCA2_Assay Start->PGD2_Assay Start->Vaso_Assay Start->Franz_Cell

Caption: Workflow for benchmarking this compound against Methyl nicotinate.

References

Comparative Analysis of Methyl 4-methylnicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 4-methylnicotinate, a nicotinic acid derivative, in the context of its potential pharmacological activities. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close structural analog, Methyl nicotinate, to provide a framework for future research and comparative analysis. The focus is on the potential analgesic and anti-inflammatory properties, common areas of investigation for nicotinic acid derivatives.

Performance Comparison: Analgesic Activity

Direct statistical analysis of the analgesic effects of this compound is not currently available in published literature. To provide a relevant benchmark, this section presents data on the antinociceptive activity of Methyl nicotinate, a closely related compound. These findings highlight the potential analgesic efficacy that could be investigated for this compound.

Table 1: Antinociceptive Activity of Methyl Nicotinate in Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhing ± SEM (0-30 min)% Inhibition
Negative Control (Distilled Water)5 mL/kg32.25 ± 3.12-
Methyl Nicotinate515.50 ± 2.5051.94
Methyl Nicotinate1010.75 ± 1.7566.67
Standard (Morphine)2 mg/kg8.50 ± 1.50*73.64

*P < 0.05 compared to the negative control group. Data is presented as mean ± standard error of the mean (SEM) for n=5 mice per group.[1]

Table 2: Antinociceptive Activity of Methyl Nicotinate in Hot Plate Test in Mice

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM at 60 min
Negative Control (Distilled Water)5 mL/kg4.80 ± 0.37
Methyl Nicotinate57.60 ± 0.51
Methyl Nicotinate109.80 ± 0.68
Standard (Morphine)2 mg/kg12.40 ± 0.81*

*P < 0.05 compared to the negative control group. Data is presented as mean ± standard error of the mean (SEM) for n=5 mice per group.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are for the key experiments cited in the comparison tables for Methyl nicotinate.

Acetic Acid-Induced Writhing Test

This assay is a widely used model for screening peripheral analgesic activity.[1]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into four groups (n=5). The control group receives distilled water (5 mL/kg, p.o.), the test groups receive Methyl nicotinate (5 and 10 mg/kg, p.o.), and the standard group receives morphine (2 mg/kg, s.c.).

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% v/v acetic acid solution is injected intraperitoneally (10 mL/kg) to induce writhing.

  • Observation: The number of writhes (a response characterized by contraction of the abdominal muscles and stretching of the hind limbs) is counted for 30 minutes, starting 5 minutes after the acetic acid injection.

  • Statistical Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group. Data are analyzed using one-way ANOVA followed by a suitable post-hoc test. A p-value < 0.05 is considered statistically significant.

Hot Plate Test

The hot plate test is a common method to evaluate central analgesic activity.[1]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C is used.

  • Baseline Measurement: The initial reaction time of each mouse to the heat stimulus (licking of the paws or jumping) is recorded before drug administration. A cut-off time of 20 seconds is set to prevent tissue damage.

  • Grouping and Administration: Mice are divided into four groups (n=5) and administered the vehicle, Methyl nicotinate (5 and 10 mg/kg, p.o.), or morphine (2 mg/kg, s.c.).

  • Post-treatment Measurement: The reaction time of each mouse is measured at 30, 60, 90, and 120 minutes after drug administration.

  • Statistical Analysis: The data are expressed as the mean reaction time ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test, with p < 0.05 being significant.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_synthesis Synthesis of this compound 4-methylnicotinic_acid 4-Methylnicotinic Acid Esterification Esterification 4-methylnicotinic_acid->Esterification Methanol Methanol Methanol->Esterification Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Esterification Methyl_4_methylnicotinate This compound Esterification->Methyl_4_methylnicotinate Water Water Esterification->Water

Caption: Synthesis of this compound via Fischer esterification.

G cluster_workflow Analgesic Activity Experimental Workflow Animal_Acclimatization Animal Acclimatization Grouping Random Grouping (Control, Test, Standard) Animal_Acclimatization->Grouping Drug_Administration Drug Administration Grouping->Drug_Administration Nociceptive_Stimulus Application of Nociceptive Stimulus Drug_Administration->Nociceptive_Stimulus Data_Collection Data Collection (e.g., Writhing Count, Reaction Time) Nociceptive_Stimulus->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General workflow for in vivo analgesic activity testing.

G cluster_pathway Proposed Anti-inflammatory Pathway of Nicotinic Acid Derivatives Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPR109A GPR109A Receptor Nicotinic_Acid_Derivative->GPR109A Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid GPR109A->Arachidonic_Acid Activation COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGD₂, PGE₂) COX_Enzymes->Prostaglandins Inflammatory_Response Inflammatory Response (Vasodilation, Pain) Prostaglandins->Inflammatory_Response

Caption: Postulated signaling pathway for the anti-inflammatory effects of nicotinic acid derivatives.

Conclusion and Future Directions

While this guide provides a comparative framework based on the available data for Methyl nicotinate, it underscores the critical need for direct experimental evaluation of this compound. Future studies should focus on conducting robust in vitro and in vivo experiments to determine its pharmacological profile. Direct, head-to-head comparative studies with established compounds will be essential to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to use the provided protocols as a starting point for their investigations.

References

Safety Operating Guide

Proper Disposal of Methyl 4-methylnicotinate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 4-methylnicotinate, a compound requiring careful handling due to its potential hazards. The following procedures are based on established safety protocols for similar chemical compounds and are designed to minimize risk to personnel and the environment.

Safety and Hazard Data

It is crucial to be aware of the hazards associated with this compound to handle it safely during the disposal process. The following table summarizes key safety information.

Hazard CategoryDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.H315
Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation if inhaled.H335
Aquatic Hazard Harmful to aquatic life.H402

Disposal Protocol

The proper disposal of this compound involves a multi-step process that ensures the chemical is handled and treated in a way that neutralizes its hazards and complies with regulatory standards.

Step 1: Personal Protective Equipment (PPE)

Before beginning the disposal process, it is mandatory to wear appropriate personal protective equipment (PPE) to prevent exposure.[1][2] This includes:

  • Safety Goggles: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][3]

  • Gloves: Handle with impervious gloves that have been inspected prior to use.[1][3] Use proper glove removal technique to avoid skin contact.[1]

  • Lab Coat: A lab coat or impervious clothing should be worn to protect the skin.[1]

  • Respiratory Protection: If working in an area with inadequate ventilation or where dusts/aerosols may be generated, use a NIOSH (US) or CEN (EU) approved respirator.[1]

Step 2: Waste Collection

  • Containerize: Place the this compound waste into a suitable, clearly labeled, and closed container.[1]

  • Avoid Mixing: Do not mix with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound Waste") and the appropriate hazard symbols (e.g., irritant).

Step 3: Storage

  • Secure Location: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]

  • Cool and Dry: Keep the container tightly closed in a cool, dry place.[1][2]

Step 4: Final Disposal

  • Licensed Disposal Company: The primary and recommended method of disposal is to contact a licensed professional waste disposal company.[1] Offer the surplus and non-recyclable material to them for proper disposal.[1]

  • Incineration: An alternative method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals in a licensed facility.

  • Do Not Discharge into Drains: Under no circumstances should this compound be disposed of down the drain or into the environment.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Step 1: Wear Appropriate PPE B Step 2: Collect Waste in Labeled Container A->B C Step 3: Store Securely in a Ventilated Area B->C D Step 4: Arrange for Final Disposal C->D H Warning: Do NOT Dispose in Sink or Trash C->H E Option A: Contact Licensed Disposal Company D->E F Option B: Chemical Incineration (by professionals) D->F G Disposal Complete E->G F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 4-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Methyl 4-methylnicotinate. This guide is based on the safety information for the closely related compound, Methyl nicotinate (CAS No. 93-60-7). It is imperative to handle this compound with, at a minimum, the same precautions outlined below and to conduct a thorough risk assessment before use.

This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Methyl nicotinate is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment is essential to minimize exposure.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[2] A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant glovesNeoprene, nitrile, or butyl rubber gloves are suitable. Inspect gloves for integrity before each use.[2]
Laboratory coat or chemical-resistant apronTo protect personal clothing from contamination.
Full-body protective suitRecommended for large quantities or in situations with a high risk of splashing.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of dust or vapors.[1][2]
Respirator with appropriate filter cartridgesRequired if ventilation is inadequate. Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[2][5]

Operational Plan for Safe Handling

A systematic approach is critical to ensure safety when working with this compound.

Workflow for Handling this compound

Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed with caution cleanup Decontamination & Cleanup handling->cleanup After completion emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Procedures:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][2]

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Assemble all necessary PPE and inspect it for any damage.

    • Have spill control materials (e.g., absorbent pads, neutralizer) available.

  • Handling:

    • Avoid direct contact with skin and eyes.[1][2]

    • Do not breathe in dust or vapors.[1][2]

    • Weigh and transfer the chemical in a fume hood to minimize exposure.

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Decontamination and Cleanup:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

    • Clean the work area and any equipment used with an appropriate solvent.

    • In case of a spill, evacuate the area and ventilate. Wearing appropriate PPE, absorb the spill with inert material and place it in a sealed container for disposal.[2][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures:

  • Chemical Waste:

    • Collect all waste this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted.

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Materials:

    • Dispose of used gloves, absorbent pads, and other contaminated disposable materials as hazardous waste. Place them in a sealed bag or container and label appropriately.

    • Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[6][7] Do not take contaminated clothing home.

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Puncture or otherwise render the empty container unusable to prevent reuse before disposal.

Always adhere to local, state, and federal regulations for hazardous waste disposal. If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.